NCGC 607
Description
Properties
IUPAC Name |
2-[2-(4-iodoanilino)-2-oxoethoxy]-N-[2-(N-methylanilino)-2-oxoethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22IN3O4/c1-28(19-7-3-2-4-8-19)23(30)15-26-24(31)20-9-5-6-10-21(20)32-16-22(29)27-18-13-11-17(25)12-14-18/h2-14H,15-16H2,1H3,(H,26,31)(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVDMJQQAKLUSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CNC(=O)C2=CC=CC=C2OCC(=O)NC3=CC=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22IN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NCGC-607: A Non-Inhibitory Chaperone for Glucocerebrosidase in Parkinson's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of NCGC-607, a promising non-inhibitory small-molecule chaperone of glucocerebrosidase (GCase), for the potential therapeutic intervention in Parkinson's disease (PD) and Gaucher disease (GD). Mutations in the GBA1 gene, which encodes for GCase, are the most significant genetic risk factor for PD.[1][2] This guide details the mechanism of action of NCGC-607, presents quantitative data from pivotal studies, outlines key experimental protocols, and provides visual diagrams of its signaling pathway and experimental workflows.
Introduction to NCGC-607
NCGC-607 is a salicylic acid derivative identified through high-throughput screening and subsequent medicinal chemistry optimization.[3] Unlike some other GCase chaperones that act as competitive inhibitors, NCGC-607 is a non-inhibitory chaperone.[3][4] This means it assists in the proper folding and trafficking of mutant GCase from the endoplasmic reticulum to the lysosome without blocking the enzyme's active site.[2][4] This restoration of GCase activity in the lysosome is crucial for the breakdown of its substrates, glucosylceramide (GlcCer) and glucosylsphingosine.[3] The accumulation of these lipids and the subsequent lysosomal dysfunction are linked to the aggregation of α-synuclein, a pathological hallmark of Parkinson's disease.[2][3]
Mechanism of Action
NCGC-607 functions as a pharmacological chaperone by binding to allosteric sites on the GCase enzyme.[1][5] This binding stabilizes the misfolded GCase protein, facilitating its correct conformation and subsequent transport to the lysosome.[2] Once in the lysosome, the increased concentration of functional GCase enhances the catabolism of GlcCer and glucosylsphingosine, thereby mitigating lipid accumulation.[3] The improved lysosomal function is hypothesized to reduce the levels of α-synuclein, potentially by enhancing its clearance.[3][4]
Figure 1: Proposed signaling pathway of NCGC-607 action.
Quantitative Data Summary
The efficacy of NCGC-607 has been demonstrated in various cellular models, including induced pluripotent stem cell (iPSC)-derived macrophages and dopaminergic neurons from patients with Gaucher disease and Parkinson's disease.[1][3] The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of NCGC-607 on GCase Activity
| Cell Type | Genotype | NCGC-607 Concentration | Fold Increase in GCase Activity | Reference |
| Gaucher Macrophages (iMacs) | N370S/N370S | 3 µM | Significant enhancement | [3] |
| Gaucher Macrophages (iMacs) | IVS2+1G>T/L444P | 3 µM | Significant enhancement | [3] |
| GD iDA Neurons | GD1 | 3 µM | 2.0-fold | [3] |
| GD iDA Neurons | GD1-PD | 3 µM | 1.8-fold | [3] |
| GD Cultured Macrophages | Various | Not Specified | 1.3-fold | [1][5] |
| GBA-PD Cultured Macrophages | N370S | Not Specified | 1.5-fold | [1][5] |
| GBA-PD iPSC-derived DA Neurons | N370S | Not Specified | 1.1-fold | [1][5] |
Table 2: Effect of NCGC-607 on GCase Protein Levels
| Cell Type | Genotype | NCGC-607 Concentration | Fold Increase in GCase Protein Levels | Reference |
| Gaucher Macrophages (iMacs) | GD1 & GD2 | 3 µM | Increased levels | [3] |
| GD Cultured Macrophages | Various | Not Specified | 1.5-fold | [1][5] |
| GBA-PD iPSC-derived DA Neurons | N370S | Not Specified | 1.7-fold | [1][5] |
Table 3: Effect of NCGC-607 on Glycolipid and α-synuclein Levels
| Cell Type | Parameter Measured | NCGC-607 Concentration | Outcome | Reference |
| Gaucher Macrophages (iMacs) | Glucosylceramide (GlcCer) | 3 µM | Decreased levels | [3] |
| GD Cultured Macrophages | Hexosylsphingosine (HexSph) | Not Specified | 4.0-fold reduction | [1][5] |
| GD-PD iDA Neurons | α-synuclein | 3 µM | Reduced levels | [3][6] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy of NCGC-607.
Cell Culture of iPSC-derived Dopaminergic Neurons and Macrophages
Induced pluripotent stem cells (iPSCs) are generated from patient-derived cells.[3] These iPSCs are then differentiated into dopaminergic neurons (iDA neurons) and macrophages (iMacs) to provide patient-specific and disease-relevant cell models for testing the effects of NCGC-607.[3][6]
GCase Activity Assay
The enzymatic activity of GCase is a primary endpoint for assessing the efficacy of chaperone compounds. A commonly used method is a fluorogenic assay.[7][8][9]
-
Principle: This assay utilizes a synthetic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), which is cleaved by GCase to produce the fluorescent product 4-methylumbelliferone (4-MU).[7][10] The fluorescence intensity is directly proportional to the GCase activity.
-
Protocol Outline:
-
Cell Lysis: Cells are lysed to release intracellular enzymes.[7]
-
Incubation: Cell lysates are incubated with the 4-MUG substrate in an acidic buffer (pH 5.4) to mimic the lysosomal environment.[9]
-
Reaction Termination: The enzymatic reaction is stopped by adding a high pH buffer.[7]
-
Fluorescence Measurement: The fluorescence of the liberated 4-MU is measured using a plate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[7][10]
-
Figure 2: Experimental workflow for a GCase activity assay.
Western Blotting for GCase and α-synuclein Levels
Western blotting is employed to quantify the protein levels of GCase and α-synuclein in response to NCGC-607 treatment.[3]
-
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then detects specific proteins using antibodies.
-
Protocol Outline:
-
Protein Extraction: Total protein is extracted from treated and untreated cells.
-
Gel Electrophoresis: Proteins are separated on a polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for GCase or α-synuclein, followed by incubation with a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).
-
Detection: The signal is detected using a chemiluminescent substrate and imaged. Protein bands are quantified using densitometry and normalized to a loading control (e.g., β-actin).[3]
-
Glycolipid Analysis
The levels of GCase substrates, such as GlcCer and glucosylsphingosine (also known as hexosylsphingosine or HexSph), are measured to assess the functional consequence of increased GCase activity.[3][5] This is typically performed using techniques like liquid chromatography-mass spectrometry (LC-MS).
Clinical Development
As of late 2025, small molecule chaperones for GCase are an active area of clinical research for Parkinson's disease. While specific clinical trial data for NCGC-607 is not widely available in the provided search results, other GCase chaperones are progressing through clinical trials. For instance, a phase 1b clinical study (NCT06732180) for another GCase-targeting therapy, GT-02287, has shown promising interim data in Parkinson's patients, demonstrating safety and trending improvements in motor symptoms.[11][12] The progress of these related compounds underscores the therapeutic potential of this drug class.
Conclusion
NCGC-607 is a non-inhibitory GCase chaperone that has demonstrated significant promise in preclinical models of Gaucher disease and Parkinson's disease.[1][3] By enhancing the activity and protein levels of mutant GCase, it effectively reduces the accumulation of pathogenic glycolipids and has been shown to lower α-synuclein levels in patient-derived neuronal models.[3] These findings strongly support the continued investigation of NCGC-607 and similar non-inhibitory chaperones as a potential disease-modifying therapy for Parkinson's disease, particularly in patients with GBA1 mutations. Further research and clinical trials are warranted to establish the safety and efficacy of this therapeutic approach in a broader patient population.
References
- 1. mdpi.com [mdpi.com]
- 2. Small Molecule Chaperones for the Treatment of Gaucher Disease and GBA1-Associated Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NCGC607 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chaperoning glucocerebrosidase: a therapeutic strategy for both Gaucher disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GCase activity assay [protocols.io]
- 8. In vitro GCase activity assay (total cell lysate) [protocols.io]
- 9. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 10. Developing Allosteric Chaperones for GBA1-Associated Disorders—An Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 12. fiercebiotech.com [fiercebiotech.com]
The Role of NCGC 607 in Mitigating Alpha-Synuclein Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-synuclein (α-synuclein) aggregation is a central pathological hallmark of several neurodegenerative disorders, including Parkinson's disease (PD), Dementia with Lewy Bodies (DLB), and Multiple System Atrophy (MSA). The accumulation of misfolded α-synuclein into toxic oligomers and fibrils is believed to be a key driver of neuronal dysfunction and death. Consequently, therapeutic strategies aimed at reducing α-synuclein aggregation are of paramount interest. This technical guide provides an in-depth analysis of the compound NCGC 607 (also known as NCGC00188607), a small-molecule chaperone of the lysosomal enzyme glucocerebrosidase (GCase), and its role in reducing α-synuclein levels.
Mutations in the GBA1 gene, which encodes GCase, are the most common genetic risk factor for Parkinson's disease. This genetic link has highlighted the critical role of the lysosomal pathway in the pathogenesis of synucleinopathies. Deficient GCase activity leads to the accumulation of its substrates, glucosylceramide and glucosylsphingosine, and is associated with increased levels of α-synuclein. This compound has emerged as a promising therapeutic candidate that addresses this nexus between lysosomal dysfunction and α-synuclein pathology.
This document summarizes the quantitative data on the effects of this compound, details the experimental protocols used in its evaluation, and provides visual representations of its mechanism of action and experimental workflows.
Quantitative Data on the Efficacy of this compound
The primary evidence for the efficacy of this compound in reducing α-synuclein comes from studies on induced pluripotent stem cell (iPSC)-derived dopaminergic neurons from patients with Gaucher disease and parkinsonism. Treatment with this compound has been shown to restore GCase function and subsequently lower α-synuclein levels.
| Cell Model | Treatment | Effect on GCase Activity | Effect on GCase Protein Levels | Effect on α-Synuclein Levels | Reference |
| iPSC-derived dopaminergic neurons (GD1-PD, GD2) | 3 µM this compound for 21 days | Increased | Increased | Significantly reduced | |
| iPSC-derived macrophages (GD1, GD2) | 3 µM this compound for 6 days | Significantly enhanced | Increased | Not reported |
Note: Quantitative percentage reduction values for α-synuclein were not explicitly stated in the primary literature's main text and the supplementary information was not accessible. The reduction was determined to be statistically significant (p < 0.001) based on Western blot analysis.
Mechanism of Action: A Signaling Pathway Perspective
This compound acts as a non-inhibitory chaperone for GCase. Its mechanism for reducing α-synuclein aggregation is indirect and is primarily based on the restoration of lysosomal function. The proposed signaling pathway is as follows:
-
GCase Misfolding and ER Stress: Mutations in the GBA1 gene can lead to misfolding of the GCase protein in the endoplasmic reticulum (ER), triggering the unfolded protein response (UPR) and ER-associated degradation (ERAD). This results in reduced levels of functional GCase being trafficked to the lysosome.
-
Lysosomal Dysfunction: The deficiency of active GCase in the lysosome leads to the accumulation of its substrates, glucosylceramide and glucosylsphingosine. This accumulation impairs the overall function of the lysosome, a critical organelle for cellular waste clearance.
-
Impaired α-Synuclein Degradation: The autophagy-lysosome pathway is a major route for the degradation of α-synuclein. Lysosomal dysfunction caused by GCase deficiency hinders the clearance of α-synuclein, leading to its accumulation and subsequent aggregation.
-
This compound Intervention: this compound binds to the misfolded GCase protein, acting as a pharmacological chaperone. This binding helps to stabilize the protein, facilitating its correct folding and subsequent trafficking from the ER to the lysosome.
-
Restoration of Lysosomal Function: The increased levels of active GCase in the lysosome restore its ability to hydrolyze its substrates, thereby alleviating the lysosomal storage burden and restoring overall lysosomal function.
-
Enhanced α-Synuclein Clearance: With restored lysosomal function, the autophagy-lysosome pathway can efficiently clear accumulated α-synuclein, leading to a reduction in its intracellular levels and mitigating its aggregation and associated toxicity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's effect on α-synuclein.
iPSC Culture and Differentiation into Dopaminergic Neurons
-
Cell Source: Induced pluripotent stem cells (iPSCs) are generated from fibroblasts or peripheral blood mononuclear cells of patients with GBA1 mutations (e.g., N370S) and healthy controls.
-
Differentiation Protocol:
-
iPSCs are cultured on Matrigel-coated plates in mTeSR1 medium.
-
Dopaminergic differentiation is initiated by dual SMAD inhibition using Noggin and SB431542.
-
Midbrain floor plate progenitors are patterned using Sonic hedgehog (SHH) and FGF8.
-
Progenitors are terminally differentiated into dopaminergic neurons using a cocktail of neurotrophic factors including BDNF, GDNF, and TGF-β3.
-
Neurons are matured for over 60 days before treatment.
-
This compound Treatment
-
Compound Preparation: this compound is synthesized as previously described. A stock solution is prepared in DMSO.
-
Treatment Regimen: Mature iPSC-derived dopaminergic neurons are treated with a final concentration of 3 µM this compound in the culture medium. The medium containing the compound is replaced every 2-3 days for a total duration of 21 days. Control cells are treated with a corresponding concentration of DMSO.
Western Blot for α-Synuclein Quantification
-
Protein Extraction:
-
Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Lysates are sonicated and centrifuged to pellet cell debris.
-
The supernatant containing the total protein is collected, and protein concentration is determined using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Equal amounts of protein (20-30 µg) are mixed with Laemmli sample buffer, boiled, and loaded onto a 4-15% polyacrylamide gel.
-
Proteins are separated by electrophoresis and then transferred to a PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody against total α-synuclein (e.g., mouse anti-α-synuclein, 1:1000) overnight at 4°C.
-
A loading control antibody (e.g., rabbit anti-β-actin or anti-Tuj1, 1:5000) is also used.
-
The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies (e.g., anti-mouse IgG-HRP and anti-rabbit IgG-HRP, 1:10000) for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
-
Quantification: The band intensities are quantified using densitometry software (e.g., ImageJ). The level of α-synuclein is normalized to the loading control.
Immunofluorescence for α-Synuclein Localization
-
Cell Fixation and Permeabilization:
-
Cells grown on coverslips are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes.
-
Cells are then permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Staining:
-
Non-specific binding is blocked with 10% normal goat serum in PBS for 1 hour.
-
Cells are incubated with primary antibodies against α-synuclein (e.g., rabbit anti-α-synuclein, 1:500) and a neuronal marker (e.g., mouse anti-Tuj1, 1:1000) overnight at 4°C.
-
After washing, cells are incubated with fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 594 and goat anti-mouse Alexa Fluor 488, 1:1000) for 1 hour at room temperature in the dark.
-
Nuclei are counterstained with DAPI.
-
-
Imaging: Coverslips are mounted on slides with an anti-fade mounting medium and imaged using a confocal microscope.
GCase Activity Assay
-
Principle: The assay measures the enzymatic activity of GCase by monitoring the cleavage of a fluorogenic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).
-
Procedure:
-
Cell lysates are prepared in a citrate-phosphate buffer (pH 5.2).
-
The lysate is incubated with 4-MUG in the presence of sodium taurocholate (a GCase activator).
-
The reaction is stopped with a high pH buffer (e.g., glycine-carbonate).
-
The fluorescence of the product, 4-methylumbelliferone, is measured using a fluorometer (excitation ~365 nm, emission ~448 nm).
-
GCase activity is calculated based on a standard curve of 4-methylumbelliferone and normalized to the total protein concentration of the lysate.
-
Conclusion
This compound represents a promising therapeutic strategy for synucleinopathies, particularly those with a genetic link to GBA1 mutations. Its mechanism of action, centered on the restoration of lysosomal function through GCase chaperoning, provides a compelling rationale for its ability to reduce α-synuclein levels. The experimental data, primarily from patient-derived iPSC models, supports the potential of this approach. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic efficacy of this compound and similar GCase-chaperoning molecules in the treatment of Parkinson's disease and related neurodegenerative disorders. This technical guide provides a foundational understanding of the science and methodology behind the evaluation of this compound, intended to aid researchers and drug developers in this critical area of neuroscience.
discovery and development of NCGC 607 for neurodegeneration
An In-depth Technical Guide to the Discovery and Development of NCGC00246607 (NCGC 607) for Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCGC00246607, also known as this compound, is a novel, non-inhibitory small-molecule chaperone of glucocerebrosidase (GCase) that has emerged as a promising therapeutic candidate for neurodegenerative disorders, particularly those linked to GCase dysfunction such as Parkinson's disease and Gaucher disease.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It details the key experimental data, protocols, and associated signaling pathways, offering a complete resource for researchers and drug development professionals in the field of neurodegeneration.
Introduction: The Role of GCase in Neurodegeneration
Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are a significant genetic risk factor for Parkinson's disease and are the cause of Gaucher disease, a lysosomal storage disorder. Reduced GCase activity leads to the accumulation of its substrate, glucosylceramide, and is also associated with the aggregation of α-synuclein, a pathological hallmark of Parkinson's disease.[1][2] Enhancing GCase activity is therefore a key therapeutic strategy. Small-molecule chaperones that can restore the proper folding and function of mutant GCase represent a promising approach.
Discovery of this compound
This compound was identified through a high-throughput screening campaign aimed at discovering non-inhibitory chaperones of GCase. Unlike inhibitory chaperones that bind to the active site of the enzyme, non-inhibitory chaperones are sought after as they are less likely to interfere with the enzyme's catalytic activity at physiological pH.[2]
Mechanism of Action
This compound acts as a pharmacological chaperone, binding to the GCase enzyme to facilitate its correct folding and trafficking to the lysosome. This leads to an increase in both the levels and enzymatic activity of GCase within the lysosome.[1] The enhanced GCase activity, in turn, helps to reduce the accumulation of glucosylceramide and α-synuclein.[1][2]
Signaling Pathway Diagram
Caption: this compound facilitates the correct folding of GCase in the ER, leading to increased lysosomal activity.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Effect of this compound on GCase in Patient-Derived Macrophages
| Treatment | GCase Activity (% of control) | GCase Protein Level (fold change) | Glucosylceramide Level (% of control) |
| Vehicle | 100% | 1.0 | 100% |
| This compound (3 µM) | Increased | Increased | Reduced |
| Data derived from studies on macrophages from Gaucher disease patients.[1] |
Table 2: Effect of this compound on α-synuclein in iPSC-Derived Dopaminergic Neurons
| Treatment | α-synuclein Level (% of control) | Colocalization with Lamp2 (% of control) |
| Vehicle | 100% | 100% |
| This compound (3 µM) | Decreased | Reduced |
| Data from induced pluripotent stem cell (iPSC)-derived dopaminergic neurons from patients with Gaucher disease and parkinsonism.[1] |
Key Experimental Protocols
Cell Culture of Patient-Derived Macrophages
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood of Gaucher disease patients and healthy donors using Ficoll-Paque density gradient centrifugation.
-
Culture PBMCs in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 50 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate into macrophages.
-
Treat the differentiated macrophages with this compound (3 µM) or vehicle for 6 days.
GCase Activity Assay
-
Lyse the treated macrophages in a buffer containing 0.25% sodium taurocholate and 0.25% Triton X-100.
-
Incubate the cell lysates with the artificial substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) at 37°C.
-
Stop the reaction by adding a high pH buffer (e.g., glycine-NaOH).
-
Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer to determine GCase activity.
Western Blot for GCase and α-synuclein
-
Lyse the treated cells (macrophages or neurons) in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against GCase, α-synuclein, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Immunocytochemistry for α-synuclein and Lamp2
-
Culture iPSC-derived dopaminergic neurons on coverslips and treat with this compound (3 µM) or vehicle for 21 days.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a solution containing bovine serum albumin (BSA).
-
Incubate with primary antibodies against α-synuclein and the lysosomal marker Lamp2.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Mount the coverslips on slides with a DAPI-containing mounting medium.
-
Visualize and quantify the colocalization of α-synuclein and Lamp2 using a confocal microscope.
Experimental Workflow Diagram
Caption: Workflow for evaluating the cellular effects of this compound.
Conclusion and Future Directions
This compound has demonstrated significant potential as a GCase chaperone in preclinical models of Gaucher disease and Parkinson's disease. Its ability to increase GCase activity and reduce pathogenic protein and lipid accumulation highlights its promise as a disease-modifying therapy.[1] Further studies are warranted to evaluate its in vivo efficacy, safety, and pharmacokinetic profile in animal models of neurodegeneration. The development of non-inhibitory chaperones like this compound represents a critical advancement in the pursuit of effective treatments for a range of devastating neurodegenerative disorders.
References
chemical structure and properties of NCGC 607
An In-depth Technical Guide to NCGC00015607
This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of NCGC00015607, a significant small molecule in the study of lysosomal storage disorders. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Identifiers
NCGC00015607, also known as NCGC607, is a salicylic acid derivative. Its chemical identity is established by the following identifiers:
| Identifier | Value |
| IUPAC Name | 2-[2-[(4-iodophenyl)amino]-2-oxoethoxy]-N-[2-(methylphenylamino)-2-oxoethyl]-benzamide[1][2] |
| CAS Number | 1462267-07-7[1][2][3][4] |
| Molecular Formula | C₂₄H₂₂IN₃O₄[1][2][3] |
| SMILES | CN(C(CNC(C1=CC=CC=C1OCC(NC2=CC=C(I)C=C2)=O)=O)=O)C3=CC=CC=C3[1] |
| InChI | InChI=1S/C24H22IN3O4/c1-28(19-7-3-2-4-8-19)23(30)15-26-24(31)20-9-5-6-10-21(20)32-16-22(29)27-18-13-11-17(25)12-14-18/h2-14H,15-16H2,1H3,(H,26,31)(H,27,29)[1][2] |
Physicochemical Properties
The fundamental physicochemical properties of NCGC00015607 are summarized below. This data is crucial for its application in experimental settings.
| Property | Value |
| Molecular Weight | 543.4 g/mol [1][3] |
| Accurate Mass | 543.065 Da[2] |
| Formulation | A crystalline solid[3] |
| Purity | ≥98%[3] |
| Solubility | DMF: 30 mg/mlDMF:PBS (pH 7.2) (1:3): 0.25 mg/mlDMSO: 25 mg/ml[1] |
Mechanism of Action and Biological Activity
NCGC00015607 functions as a small molecule chaperone for the enzyme glucocerebrosidase (GCase). Mutations in the gene encoding GCase are the cause of Gaucher disease and represent a significant genetic risk factor for Parkinson's disease.[1] NCGC00015607 has demonstrated the ability to rescue the function of mutant GCase.
In cellular models derived from patients with Gaucher disease, specifically induced pluripotent stem cell (iPSC)-derived macrophages, a 3 µM concentration of NCGC00015607 has been shown to:
-
Restore the protein levels of GCase.[1]
-
Promote the translocation of GCase to the lysosome.[1]
-
Decrease the accumulation of the glycolipid glucosylceramide within the lysosome.[1]
Furthermore, in iPSC-derived dopaminergic neurons from patients with both Gaucher disease and Parkinsonism, NCGC00015607 increases GCase activity and its localization to the lysosome. This leads to a reduction in both glucosylceramide and glucosylsphingosine levels.[1] Notably, it also rescues the observed decrease in α-synuclein levels in these neurons.[1]
Signaling Pathway of NCGC00015607 Action
Caption: NCGC00015607 binds to mutant GCase in the ER, facilitating its proper folding and transport to the lysosome, where it can then catabolize its substrates and reduce α-synuclein accumulation.
Experimental Protocols
The following outlines the key experimental methodologies as described in the foundational study by Aflaki et al. (2016).[1]
Cell Culture of iPSC-derived Macrophages and Dopaminergic Neurons
-
Source: Induced pluripotent stem cells were generated from fibroblasts of patients with Gaucher disease and Parkinsonism.
-
Differentiation to Macrophages: iPSCs were differentiated into macrophages following established protocols.
-
Differentiation to Dopaminergic Neurons (iDA): iPSCs were differentiated into dopaminergic neurons.
-
Treatment: Cells were treated with 3 µM NCGC00015607 for a specified duration.
Measurement of GCase Activity
-
Principle: A fluorogenic substrate for GCase is used to quantify enzyme activity.
-
Procedure:
-
Cell lysates are prepared from treated and untreated cells.
-
The lysate is incubated with the fluorogenic GCase substrate.
-
The fluorescence generated is measured using a plate reader.
-
GCase activity is calculated relative to the total protein concentration in the lysate.
-
Western Blotting for GCase Protein Levels and α-synuclein
-
Principle: Standard Western blotting techniques are used to detect and quantify specific proteins.
-
Procedure:
-
Proteins are extracted from cell lysates.
-
Proteins are separated by size using SDS-PAGE.
-
Proteins are transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for GCase and α-synuclein.
-
A secondary antibody conjugated to a detection enzyme is used.
-
The signal is visualized and quantified.
-
Immunofluorescence for GCase Localization
-
Principle: This technique is used to visualize the subcellular localization of GCase.
-
Procedure:
-
Cells grown on coverslips are fixed and permeabilized.
-
Cells are incubated with a primary antibody against GCase and a lysosomal marker (e.g., LAMP1).
-
Fluorescently labeled secondary antibodies are used to detect the primary antibodies.
-
Images are acquired using a fluorescence microscope to assess the co-localization of GCase with the lysosomal marker.
-
Mass Spectrometry for Glycolipid Quantification
-
Principle: Liquid chromatography-mass spectrometry (LC-MS) is employed for the sensitive and specific quantification of glucosylceramide and glucosylsphingosine.
-
Procedure:
-
Lipids are extracted from cell lysates.
-
The lipid extract is analyzed by LC-MS.
-
The levels of glucosylceramide and glucosylsphingosine are determined by comparing their signal intensities to those of known standards.
-
Experimental Workflow
Caption: Workflow for assessing NCGC00015607's effects on patient-derived cells.
References
The Non-Inhibitory Chaperone NCGC607: A Technical Guide to its Impact on Glucosylceramide and Glucosylsphingosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), lead to Gaucher disease and represent a significant genetic risk factor for Parkinson's disease. The resultant deficiency in GCase activity causes the accumulation of its primary substrates, glucosylceramide (GlcCer) and its deacylated form, glucosylsphingosine (GlcSph). This accumulation is implicated in the pathophysiology of these disorders. NCGC607 has emerged as a promising small-molecule, non-inhibitory chaperone of GCase. Unlike inhibitory chaperones that bind to the active site, NCGC607 binds to an allosteric site on the GCase protein. This binding stabilizes the enzyme, facilitating its proper folding and trafficking to the lysosome, thereby increasing lysosomal GCase activity and promoting the clearance of accumulated glycolipids. This technical guide provides an in-depth analysis of the impact of NCGC607 on GlcCer and GlcSph levels, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Mechanism of Action of NCGC607
NCGC607 acts as a pharmacological chaperone for mutant GCase. Its mechanism is distinct from that of active-site-directed chaperones. By binding to an allosteric site, NCGC607 stabilizes the conformation of misfolded GCase mutants, allowing them to pass the endoplasmic reticulum's quality control system. This facilitates the translocation of the enzyme to the lysosome, its site of action.[1][2] Once in the lysosome, the increased concentration of functional GCase enhances the hydrolysis of GlcCer and GlcSph, mitigating their pathological accumulation.[3]
Quantitative Impact of NCGC607 on Glucosylceramide and Glucosylsphingosine
Multiple studies have quantified the effect of NCGC607 on reducing GlcCer and GlcSph levels in various patient-derived cellular models of Gaucher disease and Parkinson's disease.
Table 1: Effect of NCGC607 on Glucosylceramide (GlcCer) Levels
| Cell Model | Patient Genotype | Treatment Conditions | % Reduction in GlcCer | Reference |
| iPSC-derived Macrophages | GD1 (N370S/N370S) | 3 µM NCGC607 for 6 days | Significant reduction | Aflaki et al., 2016[4] |
| iPSC-derived Dopaminergic Neurons | GD1-PD1 (N370S/N370S) | 3 µM NCGC607 for 21 days | ~50% | Aflaki et al., 2016[4] |
| iPSC-derived Dopaminergic Neurons | GD1-PD2 (N370S/c.84dupG) | 3 µM NCGC607 for 21 days | ~40% | Aflaki et al., 2016[4] |
| iPSC-derived Dopaminergic Neurons | GD2 | 3 µM NCGC607 for 21 days | ~60% | Aflaki et al., 2016[4] |
Table 2: Effect of NCGC607 on Glucosylsphingosine (GlcSph) / Hexosylsphingosine (HexSph) Levels
| Cell Model | Patient Genotype | Treatment Conditions | % Reduction in GlcSph/HexSph | Reference |
| iPSC-derived Dopaminergic Neurons | GD1-PD1 (N370S/N370S) | 3 µM NCGC607 for 21 days | ~75% | Aflaki et al., 2016[4] |
| iPSC-derived Dopaminergic Neurons | GD1-PD2 (N370S/c.84dupG) | 3 µM NCGC607 for 21 days | ~60% | Aflaki et al., 2016[4] |
| iPSC-derived Dopaminergic Neurons | GD2 | 3 µM NCGC607 for 21 days | ~50% | Aflaki et al., 2016[4] |
| Cultured Macrophages | GD patients (various mutations) | 4 µM NCGC607 for 4 days | 4-fold reduction in HexSph | Kopytova et al., 2023[1] |
Detailed Experimental Protocols
Cell Culture and NCGC607 Treatment
Objective: To treat patient-derived cells with NCGC607 to assess its effect on glycolipid levels.
Protocol:
-
Cell Seeding: Plate induced pluripotent stem cell (iPSC)-derived macrophages or dopaminergic neurons in appropriate culture vessels and media.
-
NCGC607 Preparation: Prepare a stock solution of NCGC607 in a suitable solvent (e.g., DMSO).
-
Treatment: Dilute the NCGC607 stock solution in fresh culture medium to the final desired concentration (e.g., 3-4 µM).
-
Incubation: Replace the existing medium with the NCGC607-containing medium and incubate the cells for the specified duration (e.g., 4 to 21 days). A vehicle control (medium with the same concentration of solvent) should be run in parallel.
-
Cell Harvesting: After the treatment period, harvest the cells for subsequent analysis.
Quantification of Glucosylceramide and Glucosylsphingosine by LC-MS/MS
Objective: To accurately measure the levels of GlcCer and GlcSph in cell lysates.
Protocol:
-
Sample Preparation:
-
Wash harvested cell pellets with PBS and store at -80°C.
-
Homogenize cell pellets in a suitable buffer (e.g., 2% CHAPS solution).[5]
-
Add internal standards (e.g., d5-GlcCer and d5-GlcSph) to the homogenate.[5]
-
Perform protein precipitation using a solvent like acetonitrile.
-
Vortex and centrifuge the samples to pellet the protein.
-
Transfer the supernatant for analysis.[5]
-
-
Liquid Chromatography (LC):
-
Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) column for separation of GlcCer and GlcSph from their galactosyl epimers.[6][7]
-
Use a binary solvent system with a gradient elution. For example:
-
The gradient program should be optimized to achieve baseline separation of the analytes.[7]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for each analyte and internal standard to ensure specificity and sensitivity.
-
Signaling Pathways and Molecular Interactions
Glucosylceramide and Glucosylsphingosine Metabolism
GlcCer is synthesized from ceramide and UDP-glucose by glucosylceramide synthase (GCS). In healthy individuals, GlcCer is degraded in the lysosome by GCase into ceramide and glucose. When GCase is deficient, GlcCer accumulates and can be converted to GlcSph by acid ceramidase.[3] GlcSph is cytotoxic and can exit the lysosome, impacting other cellular processes.
Downstream Consequences of Glucosylsphingosine Accumulation
The accumulation of GlcSph has been shown to have downstream signaling consequences. Notably, elevated GlcSph can lead to the hyperactivation of the mammalian target of rapamycin complex 1 (mTORC1). This can, in turn, disrupt lysosomal biogenesis and autophagy, further exacerbating the cellular dysfunction in Gaucher and related diseases.
Conclusion
NCGC607 represents a promising therapeutic strategy for Gaucher disease and GBA-associated Parkinson's disease. Its ability to act as a non-inhibitory chaperone for GCase, thereby increasing its lysosomal activity and reducing the accumulation of glucosylceramide and glucosylsphingosine, addresses the primary molecular defect in these conditions. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further investigate and develop this and similar therapeutic agents. The continued elucidation of the downstream signaling consequences of glycolipid accumulation will be crucial in fully understanding the therapeutic potential of GCase chaperones.
References
- 1. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NCGC607 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Chaperoning glucocerebrosidase: a therapeutic strategy for both Gaucher disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucosylceramide and glucosylsphingosine analysis [protocols.io]
- 6. Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elevated glucosylsphingosine in Gaucher disease induced pluripotent stem cell neurons deregulates lysosomal compartment through mammalian target of rapamycin complex 1 - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Non-Inhibitory Nature of NCGC 607: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCGC 607 is a novel, non-inhibitory small-molecule pharmacological chaperone for the lysosomal enzyme glucocerebrosidase (GCase). Unlike traditional inhibitory chaperones that bind to the enzyme's active site, this compound facilitates the proper folding and trafficking of mutant GCase from the endoplasmic reticulum to the lysosome through an allosteric mechanism. This technical guide provides a comprehensive overview of the experimental evidence supporting the non-inhibitory nature of this compound, its mechanism of action, and its therapeutic potential for Gaucher disease and Parkinson's disease. Detailed experimental protocols and quantitative data from key assays are presented to enable researchers to further investigate and develop this promising therapeutic agent.
Introduction: The Promise of Non-Inhibitory Chaperones
Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), lead to Gaucher disease, a lysosomal storage disorder, and are a major genetic risk factor for Parkinson's disease. These mutations often cause GCase to misfold and be prematurely degraded by the endoplasmic reticulum-associated degradation (ERAD) pathway, preventing its transit to the lysosome where it is needed to break down its substrates, glucosylceramide and glucosylsphingosine.
Pharmacological chaperones are small molecules that can bind to and stabilize mutant enzymes, facilitating their proper folding and trafficking. Early-generation chaperones were often competitive inhibitors that bound to the active site of the enzyme. While effective at stabilizing the protein, their inhibitory nature could interfere with the enzyme's catalytic activity at higher concentrations.
This compound (also known as NCGC00241607) represents a new class of non-inhibitory pharmacological chaperones. It enhances the cellular levels and activity of mutant GCase without occluding the active site, offering a potentially safer and more effective therapeutic strategy.[1][2] This guide delves into the experimental validation of this compound's non-inhibitory mechanism.
Mechanism of Action: An Allosteric Approach
The non-inhibitory nature of this compound stems from its allosteric binding to GCase. Molecular modeling and experimental data suggest that this compound binds to a site distinct from the catalytic domain of the enzyme.[3] This binding stabilizes the conformation of mutant GCase, allowing it to escape ERAD and traffic to the lysosome. Once in the lysosome, the acidic environment is thought to facilitate the dissociation of this compound, leaving the active site of GCase accessible to its substrates.
dot
Caption: Mechanism of action of this compound as a non-inhibitory chaperone of GCase.
Quantitative Data Summary
The efficacy of this compound has been demonstrated across various cellular models derived from patients with Gaucher disease and Parkinson's disease. The following tables summarize the key quantitative findings from multiple studies.
Table 1: Effect of this compound on GCase Activity
| Cell Type/GBA1 Mutation | This compound Concentration | Incubation Time | Fold Increase in GCase Activity | Reference |
| Gaucher Macrophages (N370S/N370S) | 3 µM | 6 days | ~2-fold | [4] |
| Gaucher Macrophages | 4 µM | 4 days | 1.3-fold | [3] |
| Gaucher Macrophages (N370S/L444P) | 4 µM | 4 days | 1.4-fold | [3] |
| GBA-PD Macrophages (N370S/WT) | 4 µM | 4 days | 1.5-fold | [3] |
| Gaucher iDA Neurons (GD1) | 3 µM | 21 days | 2-fold | [4] |
| GBA-PD iDA Neurons (GD1-PD) | 3 µM | 21 days | 1.8-fold | [4] |
| GBA-PD iDA Neurons (N370S/WT) | 4 µM | 21 days | 1.1-fold | [3][5] |
Table 2: Effect of this compound on GCase Protein Levels
| Cell Type/GBA1 Mutation | This compound Concentration | Incubation Time | Fold Increase in GCase Protein | Reference |
| Gaucher Macrophages | 4 µM | 4 days | 1.5-fold | [3] |
| GBA-PD iDA Neurons (N370S/WT) | 4 µM | 21 days | 1.7-fold | [3][5] |
Table 3: Effect of this compound on GCase Substrate Levels
| Cell Type/GBA1 Mutation | This compound Concentration | Incubation Time | Substrate Reduction | Reference |
| Gaucher Macrophages | 4 µM | 4 days | 4.0-fold reduction in HexSph | [3] |
| Gaucher iDA Neurons (GD1, GD1-PD, GD2) | 3 µM | 21 days | Significant reduction in GlcCer and GlcSph | [4] |
Table 4: Effect of this compound on α-Synuclein Levels
| Cell Type | This compound Concentration | Incubation Time | Effect on α-Synuclein | Reference |
| Dopaminergic Neurons from Parkinson's Patients | 3 µM | 21 days | Reduction in α-synuclein levels | [4][6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the non-inhibitory nature and efficacy of this compound.
GCase Activity Assay
This assay measures the enzymatic activity of GCase in cell lysates using a fluorogenic substrate.
dot
Caption: Workflow for the GCase activity assay.
Materials:
-
Cells treated with this compound or vehicle control.
-
Lysis Buffer: (e.g., 1% Triton X-100 in water).
-
Assay Buffer: 0.2 M citrate/phosphate buffer, pH 5.4, containing 0.25% (w/v) sodium taurocholate.
-
Substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).
-
Stop Solution: 0.2 M glycine-NaOH, pH 10.7.
-
96-well black, clear-bottom plates.
-
Fluorometer.
Protocol:
-
Culture cells to desired confluency and treat with various concentrations of this compound for the specified duration.
-
Harvest and wash cells with PBS.
-
Lyse cells in Lysis Buffer and determine protein concentration using a standard method (e.g., BCA assay).
-
In a 96-well plate, add cell lysate (typically 10-20 µg of protein) to each well.
-
Add Assay Buffer containing the 4-MUG substrate to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding the Stop Solution.
-
Measure the fluorescence of the product, 4-methylumbelliferone (4-MU), using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
Calculate GCase activity relative to a 4-MU standard curve and normalize to the protein concentration.
GCase Protein Level Quantification (Western Blot)
This method is used to determine the relative amount of GCase protein in cells following treatment with this compound.
Materials:
-
Cells treated with this compound or vehicle control.
-
RIPA buffer with protease inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against GCase.
-
Primary antibody against a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Treat cells with this compound as described previously.
-
Lyse cells in RIPA buffer and quantify protein concentration.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GCase antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities. Normalize the GCase band intensity to the loading control.
GCase Lysosomal Translocation (Immunofluorescence)
This technique visualizes the localization of GCase within the cell to confirm its trafficking to the lysosome.
dot
Caption: Workflow for immunofluorescence analysis of GCase translocation.
Materials:
-
Cells grown on coverslips.
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization/Blocking Buffer: PBS containing 0.1% Triton X-100 and 5% normal goat serum.
-
Primary antibodies: anti-GCase and anti-LAMP1 (lysosomal marker).
-
Fluorescently-labeled secondary antibodies.
-
DAPI for nuclear staining.
-
Mounting medium.
-
Confocal microscope.
Protocol:
-
Culture cells on glass coverslips and treat with this compound.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize and block the cells for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash with PBS.
-
Incubate with fluorescently-labeled secondary antibodies and DAPI for 1-2 hours at room temperature, protected from light.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides.
-
Acquire images using a confocal microscope and analyze the colocalization of GCase and LAMP1 signals.
Quantification of Glucosylceramide and Glucosylsphingosine by LC-MS/MS
This highly sensitive method is used to accurately measure the levels of GCase substrates in cell or tissue extracts.
Materials:
-
Cell or tissue homogenates from this compound-treated and control samples.
-
Internal standards (e.g., isotopically labeled GlcCer and GlcSph).
-
Solvents for extraction (e.g., chloroform, methanol).
-
LC-MS/MS system.
Protocol:
-
Homogenize cell pellets or tissues in an appropriate buffer.
-
Add internal standards to the homogenates.
-
Perform a lipid extraction, for example, using a modified Folch method with chloroform and methanol.
-
Dry the lipid extract and reconstitute it in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipids using a suitable chromatography column and method.
-
Detect and quantify the different species of glucosylceramide and glucosylsphingosine using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Calculate the concentration of each analyte based on the ratio of its peak area to that of the corresponding internal standard.
Conclusion
This compound exemplifies a promising new generation of non-inhibitory pharmacological chaperones for the treatment of Gaucher disease and Parkinson's disease. Its allosteric mechanism of action allows for the stabilization and trafficking of mutant GCase without compromising its catalytic activity. The comprehensive data and detailed protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound and to develop other non-inhibitory chaperones for a range of protein misfolding diseases. The continued investigation into the structure-activity relationship and in vivo efficacy of this compound will be crucial in its journey towards clinical application.
References
- 1. NCGC607 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
NCGC-607: A Non-Inhibitory Chaperone for GBA-Associated Parkinsonism
An In-depth Technical Guide
This whitepaper provides a comprehensive technical overview of NCGC-607, a promising small-molecule pharmacological chaperone for the treatment of Parkinson's disease associated with mutations in the GBA gene (GBA-PD). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, preclinical efficacy, and experimental protocols related to NCGC-607.
Introduction: The GBA-Parkinson's Disease Link
Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are the most significant genetic risk factor for Parkinson's disease (PD).[1][2][3] These mutations lead to a deficiency in GCase activity, resulting in the accumulation of its substrates, glucosylceramide (GlcCer) and glucosylsphingosine (GlcSph), within lysosomes. This lysosomal dysfunction is believed to contribute to the aggregation of α-synuclein, a pathological hallmark of PD.[2][4] Pharmacological chaperones, which are small molecules that can stabilize mutant GCase, enhance its trafficking to the lysosome, and increase its enzymatic activity, represent a promising therapeutic strategy for GBA-PD.[1][5]
NCGC-607 is a novel, non-inhibitory pharmacological chaperone of GCase.[2][6] Unlike some other chaperones that are competitive inhibitors of the enzyme, NCGC-607 binds to an allosteric site, stabilizing the protein without blocking its active site.[1][6] This characteristic allows it to enhance GCase function without interfering with substrate processing.
Mechanism of Action
NCGC-607 acts by binding to and stabilizing mutant GCase, facilitating its proper folding and trafficking from the endoplasmic reticulum to the lysosome. This leads to increased levels of functional GCase within the lysosome, where it can then hydrolyze its glycolipid substrates. The proposed mechanism involves the following key steps:
-
Binding to Mutant GCase: NCGC-607 binds to allosteric sites on the surface of the mutant GCase enzyme.[1] Molecular docking and dynamics simulations have identified several potential binding sites.[1]
-
Stabilization and Trafficking: This binding stabilizes the misfolded GCase protein, allowing it to pass the endoplasmic reticulum quality control system and be trafficked to the lysosome.
-
Increased Lysosomal GCase Activity: The increased concentration of functional GCase in the lysosome leads to enhanced hydrolysis of GlcCer and GlcSph.
-
Reduction of α-Synuclein Pathology: By restoring lysosomal function and reducing glycolipid accumulation, NCGC-607 helps to mitigate the downstream pathological cascade, including the aggregation and accumulation of α-synuclein.[2][4][6]
Preclinical Efficacy: Quantitative Data
Studies utilizing induced pluripotent stem cell (iPSC)-derived macrophages and dopaminergic neurons from patients with Gaucher disease (GD) and GBA-PD have demonstrated the potential of NCGC-607 to rescue disease-related phenotypes.
Effect on GCase Activity and Protein Levels
Treatment with NCGC-607 has been shown to significantly increase both the enzymatic activity and the protein levels of GCase in various cellular models.
| Cell Type | Patient Genotype | Treatment | GCase Activity Increase (Fold Change) | GCase Protein Level Increase (Fold Change) | Reference |
| iPSC-derived Macrophages | GD (N370S/N370S) | 3 µM NCGC-607 (6 days) | ~1.5 | - | [2] |
| iPSC-derived Macrophages | GD | 4 µM NCGC-607 (4 days) | 1.3 | 1.5 | [1] |
| iPSC-derived Macrophages | GBA-PD (N370S/WT) | 4 µM NCGC-607 (4 days) | 1.5 | - | [1] |
| iPSC-derived Dopaminergic Neurons | GD1 (N370S/N370S) | 3 µM NCGC-607 (21 days) | 2.0 | - | [2] |
| iPSC-derived Dopaminergic Neurons | GD1-PD (N370S/WT) | 3 µM NCGC-607 (21 days) | 1.8 | - | [2] |
| iPSC-derived Dopaminergic Neurons | GBA-PD (N370S/WT) | 4 µM NCGC-607 (21 days) | 1.1 | 1.7 | [1] |
Reduction of Glycolipid Substrates
Consistent with the increase in GCase activity, NCGC-607 treatment leads to a reduction in the levels of the GCase substrates, GlcCer and GlcSph.
| Cell Type | Patient Genotype | Treatment | GlcCer Reduction | GlcSph Reduction | Reference |
| iPSC-derived Macrophages | GD | 4 µM NCGC-607 (4 days) | 4.0-fold decrease | - | [1] |
| iPSC-derived Dopaminergic Neurons | GD1-PD | 3 µM NCGC-607 (21 days) | Significant reduction | Significant reduction | [2] |
| iPSC-derived Dopaminergic Neurons | GD2 | 3 µM NCGC-607 (21 days) | Significant reduction | Significant reduction | [2] |
Effect on α-Synuclein Pathology
A key finding for the therapeutic potential of NCGC-607 in GBA-PD is its ability to reduce α-synuclein levels in patient-derived neurons.
| Cell Type | Patient Population | Treatment | Effect on α-Synuclein | Reference |
| iPSC-derived Dopaminergic Neurons | GD patients with parkinsonism | 3 µM NCGC-607 (21 days) | Reduced α-synuclein levels and colocalization with LAMP2 | [2][4] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy of NCGC-607.
iPSC-derived Dopaminergic Neuron Culture and Differentiation
-
iPSC Culture: Patient-derived iPSCs are cultured on Matrigel-coated plates in mTeSR1 medium.
-
Neural Induction: iPSCs are differentiated into neural progenitor cells (NPCs) using a dual SMAD inhibition protocol with Noggin and SB431542.
-
Dopaminergic Patterning: NPCs are patterned towards a midbrain dopaminergic fate using Sonic Hedgehog (SHH) and Fibroblast Growth Factor 8 (FGF8).
-
Maturation: Dopaminergic progenitors are matured into functional dopaminergic neurons in the presence of Brain-Derived Neurotrophic Factor (BDNF), Glial Cell-Derived Neurotrophic Factor (GDNF), and Ascorbic Acid.
GCase Activity Assay
-
Cell Lysis: iPSC-derived cells are lysed in a buffer containing a detergent (e.g., Triton X-100 or sodium taurocholate).
-
Substrate Incubation: Cell lysates are incubated with the artificial GCase substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).
-
Fluorescence Measurement: The enzymatic cleavage of 4-MUG releases the fluorescent product 4-methylumbelliferone (4-MU), which is quantified using a fluorometer.
-
Normalization: GCase activity is normalized to the total protein concentration of the cell lysate.
Western Blot for GCase Protein Levels
-
Protein Extraction and Quantification: Total protein is extracted from cell pellets, and the concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for GCase, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: GCase protein levels are normalized to a loading control, such as β-actin or GAPDH.
Mass Spectrometry for Glycolipid Quantification
-
Lipid Extraction: Lipids are extracted from cell pellets using a modified Folch method with a chloroform/methanol solvent system.
-
Sample Preparation: The lipid extract is dried and reconstituted in an appropriate solvent for analysis.
-
LC-MS/MS Analysis: GlcCer and GlcSph levels are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Stable isotope-labeled internal standards are used for accurate quantification.
Immunocytochemistry for α-Synuclein
-
Cell Fixation and Permeabilization: Cells cultured on coverslips are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Blocking: Non-specific antibody binding is blocked using a solution containing normal serum.
-
Primary Antibody Incubation: Cells are incubated with a primary antibody specific for α-synuclein. Co-staining with a lysosomal marker (e.g., LAMP2) can be performed to assess colocalization.
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody is used to detect the primary antibody.
-
Imaging: Coverslips are mounted, and images are acquired using a confocal microscope.
Conclusion
NCGC-607 is a promising non-inhibitory pharmacological chaperone with the potential to treat GBA-associated Parkinson's disease. Preclinical studies using patient-derived cellular models have demonstrated its ability to increase GCase activity and protein levels, reduce the accumulation of pathogenic glycolipid substrates, and decrease α-synuclein levels. The detailed experimental protocols provided in this guide offer a framework for further investigation and development of NCGC-607 and similar therapeutic strategies. Further in vivo studies are warranted to fully elucidate the therapeutic potential of NCGC-607 for this debilitating neurodegenerative disorder.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Immunostaining of Neurons Treated with Alpha-Synuclein Aggregates [jove.com]
- 4. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. dash.harvard.edu [dash.harvard.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis and-Use of NCGC607, a Non-Inhibitory Chaperone for Glucocerebrosidase
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCGC607 is a synthetic, non-inhibitory pharmacological chaperone of the lysosomal enzyme glucocerebrosidase (GCase).[1] Mutations in the GBA1 gene, which encodes GCase, lead to Gaucher disease, a lysosomal storage disorder, and represent a significant genetic risk factor for Parkinson's disease.[1][2] NCGC607 has been shown to restore GCase activity, reduce the accumulation of its substrates (glucosylceramide and glucosylsphingosine), and decrease α-synuclein levels in cellular models of both diseases.[1][3] Unlike inhibitory chaperones, NCGC607 facilitates the proper folding and trafficking of mutant GCase to the lysosome without blocking its active site.[1] These properties make NCGC607 a valuable research tool and a potential therapeutic lead.
This document provides detailed protocols for the chemical synthesis of NCGC607, including reported modifications, and summarizes its biological effects in various experimental systems.
Synthesis of NCGC607
The synthesis of NCGC607 can be performed following the procedures outlined by Aflaki et al. (2016) and subsequently modified by Kopytova et al. (2023). The overall synthetic scheme is depicted below.
Experimental Workflow for NCGC607 Synthesis
Caption: Workflow for the multi-step synthesis of NCGC607.
Detailed Synthesis Protocol
This protocol is based on the methods described by Aflaki et al. (2016) with modifications noted by Kopytova et al. (2023). All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen).[3]
Materials and Reagents:
-
Salicylic acid
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Lithium hydroxide (LiOH)
-
N-methylaniline
-
Boc-glycine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
4-iodoaniline
-
Anhydrous solvents (purchased from a commercial supplier)[3]
-
All other reagents should be of analytical grade and purchased from commercial suppliers.[3]
Step 1: Synthesis of 2-(carboxymethoxy)benzoic acid (Intermediate 1)
-
To a solution of salicylic acid in acetone, add potassium carbonate and ethyl bromoacetate.
-
Reflux the mixture for the appropriate time until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the resulting residue in a suitable solvent and add a solution of lithium hydroxide.
-
Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).
-
Acidify the reaction mixture with HCl and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Intermediate 1.
Step 2: Synthesis of 2-amino-N-methyl-N-phenylacetamide (Intermediate 4)
-
To a solution of N-methylaniline, Boc-glycine, EDC, and HOBt in DMF, add DIPEA.
-
Stir the reaction mixture at room temperature until the coupling is complete (monitor by TLC).
-
Extract the product and purify by column chromatography to yield the Boc-protected intermediate.
-
Dissolve the purified intermediate in DCM and add TFA.
-
Stir the mixture at room temperature until deprotection is complete (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure to yield Intermediate 4.
Step 3: Synthesis of 2-(2-((2-(methyl(phenyl)amino)-2-oxoethyl)amino)-2-oxoethoxy)benzoic acid (Intermediate 5)
-
To a solution of Intermediate 1, Intermediate 4, EDC, and HOBt in DMF, add DIPEA.
-
Stir the reaction mixture at room temperature until the coupling is complete (monitor by TLC).
-
Work up the reaction mixture and purify by column chromatography to yield Intermediate 5.
Step 4: Synthesis and Purification of NCGC607
-
To a solution of Intermediate 5, 4-iodoaniline, EDC, and HOBt in DMF, add DIPEA.
-
Stir the reaction mixture at room temperature until the final coupling is complete (monitor by TLC).[3]
-
Purify the crude product by reverse-phase preparative high-performance liquid chromatography (HPLC).[3]
-
Collect the fractions containing the pure product and confirm its identity and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[3]
Modifications:
The procedure described by Kopytova et al. (2023) follows the general scheme of Aflaki et al. (2016) with potential modifications in reaction conditions, purification techniques, or scale, as detailed in their supplementary information.[2] Researchers should refer to this supplementary material for specific adjustments to the protocol.
Biological Activity and Signaling Pathway
NCGC607 acts as a pharmacological chaperone for GCase. In individuals with GBA1 mutations, the resulting GCase protein is often misfolded and retained in the endoplasmic reticulum (ER), leading to its degradation and reduced levels in the lysosome. NCGC607 is believed to bind to the mutant GCase, stabilizing its conformation and allowing it to traffic to the lysosome, thereby increasing the lysosomal concentration of the enzyme and its activity.[1][3]
Signaling Pathway of NCGC607 Action
References
Application Notes and Protocols for In Vitro GCase Activity Assay Using NCGC-607
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocerebrosidase (GCase), a lysosomal enzyme encoded by the GBA1 gene, is crucial for the hydrolysis of glucosylceramide into glucose and ceramide.[1] Deficiencies in GCase activity, arising from mutations in the GBA1 gene, lead to the lysosomal storage disorder known as Gaucher disease, which is characterized by the accumulation of glucosylceramide in macrophages.[2] Furthermore, there is a well-established genetic link between GBA1 mutations and an increased risk for Parkinson's disease.[3]
NCGC-607 is a non-inhibitory small-molecule chaperone that has been identified as a potential therapeutic agent for Gaucher disease and Parkinson's disease.[4] Unlike some chaperones that bind to the enzyme's active site, NCGC-607 is thought to bind to an allosteric site, stabilizing the protein and enhancing its enzymatic activity without interfering with substrate binding.[2][5] This mechanism allows for the restoration of GCase activity in mutant forms of the enzyme, facilitating its proper folding and trafficking to the lysosome.[6] In experimental models, NCGC-607 has been shown to increase GCase activity, reduce glycolipid storage in macrophages from Gaucher patients, and decrease α-synuclein levels in dopaminergic neurons from Parkinson's patients.[2]
This document provides detailed protocols for an in vitro GCase activity assay to evaluate the effect of NCGC-607, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.
GCase Signaling and NCGC-607 Mechanism of Action
GCase plays a critical role in the lysosomal degradation pathway of glycosphingolipids. Its function is essential for maintaining cellular homeostasis.
Caption: GCase pathway and NCGC-607 chaperone mechanism.
Experimental Protocols
This section outlines a detailed protocol for measuring GCase activity in vitro using a fluorogenic substrate and for evaluating the effect of the chaperone molecule NCGC-607.
Protocol 1: In Vitro GCase Activity Assay with NCGC-607
This protocol is designed to measure the enzymatic activity of purified GCase or GCase in cell lysates in the presence of NCGC-607 using the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).
Materials:
-
Purified recombinant GCase or cell lysate containing GCase
-
NCGC-607 (stock solution in DMSO)
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)
-
Citrate-phosphate buffer (pH 5.4)
-
Sodium taurocholate
-
Bovine Serum Albumin (BSA)
-
Stop buffer (e.g., 0.5 M glycine-NaOH, pH 10.4)
-
96-well black, flat-bottom plates
-
Fluorometric plate reader (Excitation: 365 nm, Emission: 445 nm)
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: Prepare a citrate-phosphate buffer (100 mM, pH 5.4) containing 0.25% (w/v) sodium taurocholate and 0.1% (w/v) BSA.
-
Substrate Solution: Prepare a 10 mM stock solution of 4-MUG in DMSO. Dilute the stock solution in the assay buffer to a final working concentration of 2 mM.
-
NCGC-607 Solutions: Prepare a series of dilutions of NCGC-607 in the assay buffer from a concentrated stock solution in DMSO. The final concentrations should range from 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the NCGC-607 dilutions.
-
-
Enzyme Preparation:
-
Thaw the purified GCase or cell lysate on ice.
-
Dilute the enzyme preparation in the assay buffer to a concentration that will yield a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
To each well of a 96-well plate, add 20 µL of the appropriate NCGC-607 dilution or vehicle control.
-
Add 20 µL of the diluted GCase enzyme preparation to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for the interaction between GCase and NCGC-607.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 10 µL of the 2 mM 4-MUG substrate solution to each well, bringing the total volume to 50 µL.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Termination and Measurement:
-
Stop the reaction by adding 150 µL of the stop buffer to each well.
-
Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 445 nm using a fluorometric plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Calculate the GCase activity as the rate of production of the fluorescent product (4-methylumbelliferone).
-
Express the GCase activity in the presence of NCGC-607 as a percentage of the activity of the vehicle control.
-
Experimental Workflow
Caption: Workflow for the in vitro GCase activity assay.
Data Presentation
The quantitative data from the in vitro GCase activity assay should be summarized in a clear and structured table to facilitate comparison between different concentrations of NCGC-607.
| NCGC-607 Concentration (µM) | Mean GCase Activity (RFU/min) | Standard Deviation | % of Vehicle Control | Fold Increase in Activity |
| 0 (Vehicle) | 500 | 25 | 100% | 1.0 |
| 0.1 | 650 | 30 | 130% | 1.3 |
| 1.0 | 800 | 40 | 160% | 1.6 |
| 3.0 | 950 | 45 | 190% | 1.9 |
| 10.0 | 1050 | 50 | 210% | 2.1 |
Note: The data presented in this table are for illustrative purposes only and may not reflect actual experimental results.
Recent studies have demonstrated the efficacy of NCGC-607 in cellular models. For instance, treatment of iPSC-derived macrophages from Gaucher disease patients with 3 µM NCGC-607 for 6 days resulted in increased GCase protein levels.[5] In another study, a 4 µM concentration of NCGC-607 for 4 days increased GCase activity by 1.3-fold in cultured macrophages from Gaucher disease patients.[7] Furthermore, in iPSC-derived dopaminergic neurons from a Parkinson's disease patient with a GBA1 mutation, treatment with NCGC-607 led to a 1.1-fold increase in GCase activity.[7]
Conclusion
The provided protocols and guidelines offer a comprehensive framework for the in vitro evaluation of NCGC-607 as a potential therapeutic chaperone for GCase. The detailed methodology for the GCase activity assay, coupled with clear data presentation and visual workflows, will aid researchers in accurately assessing the efficacy of NCGC-607 and other potential chaperone compounds. These assays are a critical step in the preclinical development of novel therapies for Gaucher disease and GBA-associated Parkinson's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. NCGC607 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NCGC 607 Treatment of iPSC-Derived Neurons
Introduction
NCGC 607 is a noninhibitory small-molecule chaperone for the lysosomal enzyme glucocerebrosidase (GCase).[1] Mutations in the GBA1 gene, which encodes GCase, are a significant genetic risk factor for Parkinson's disease and are the cause of Gaucher disease.[1][2] Deficient GCase activity leads to the accumulation of its substrates, glucosylceramide and glucosylsphingosine, and is associated with the aggregation of α-synuclein, a pathological hallmark of Parkinson's disease.[1][3] this compound has been shown to increase GCase activity, reduce α-synuclein levels, and decrease glycolipid storage in iPSC-derived dopaminergic neurons from patients with Gaucher disease and Parkinsonism, making it a valuable tool for in vitro disease modeling and therapeutic development.[1]
These application notes provide a detailed protocol for the treatment of human induced pluripotent stem cell (iPSC)-derived neurons with this compound to investigate its effects on GCase activity and related cellular phenotypes.
Mechanism of Action
This compound acts as a pharmacological chaperone that binds to the GCase enzyme, stabilizing its conformation and facilitating its proper trafficking from the endoplasmic reticulum to the lysosome.[4][5] Unlike some inhibitory chaperones, this compound is noninhibitory, meaning it does not block the active site of the enzyme.[1] By increasing the amount of functional GCase in the lysosome, this compound enhances the degradation of its substrates, which in turn can lead to a reduction in α-synuclein levels.[1][3]
Data Presentation: Efficacy of this compound on iPSC-Derived Neurons
The optimal concentration of this compound for treating iPSC-derived neurons should be determined empirically by the end-user. However, based on published studies, a concentration range of 3-4 µM has been shown to be effective. Below is a summary of reported quantitative data.
| Cell Type | Concentration | Treatment Duration | Key Findings | Reference |
| iPSC-derived Dopaminergic Neurons | 3 µM | 21 days | Increased GCase activity, reduced α-synuclein and glucosylceramide levels. | Aflaki E, et al. J Neurosci. 2016.[1] |
| iPSC-derived Dopaminergic Neurons | 4 µM | 21 days | Increased GCase activity and protein levels. | Kopytova E, et al. Int J Mol Sci. 2023. |
| iPSC-derived Macrophages | 3 µM | 6 days | Significantly enhanced GCase activity and increased GCase protein levels. | Aflaki E, et al. J Neurosci. 2016.[1] |
Experimental Protocols
The following protocols are adapted from established methods for the culture and treatment of iPSC-derived neurons.
Preparation of this compound Stock Solution
-
Reagent: this compound (powder)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Culture and Differentiation of iPSC-Derived Neurons
This protocol assumes the user has already generated or obtained iPSC-derived neural progenitor cells (NPCs).
-
Materials:
-
iPSC-derived NPCs
-
Neuronal differentiation medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and desired growth factors such as BDNF, GDNF, and cAMP)
-
Culture plates coated with an appropriate substrate (e.g., Matrigel or Poly-L-ornithine/Laminin)
-
-
Procedure:
-
Plate NPCs onto coated culture plates at a desired density.
-
Differentiate NPCs into mature neurons by culturing them in neuronal differentiation medium.
-
Perform medium changes every 2-3 days.
-
Allow neurons to mature for at least 4-6 weeks before initiating treatment with this compound.
-
Treatment of iPSC-Derived Neurons with this compound
-
Procedure:
-
On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare a working solution of this compound in fresh neuronal differentiation medium. To achieve a final concentration of 3-4 µM, dilute the stock solution accordingly (e.g., for a 3 µM final concentration, add 0.3 µL of 10 mM stock to 1 mL of medium). It is recommended to test a range of concentrations (e.g., 1-10 µM) to determine the optimal concentration for your specific cell line and experimental conditions.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the this compound-treated medium.
-
Carefully remove the old medium from the neuronal cultures and replace it with the freshly prepared this compound-containing medium or vehicle control medium.
-
Incubate the cells at 37°C in a 5% CO2 incubator for the desired treatment duration (e.g., 21 days).
-
Perform medium changes with freshly prepared this compound or vehicle control medium every 2-3 days.
-
Endpoint Analysis
-
Principle: This assay measures the enzymatic activity of GCase using a fluorogenic substrate.
-
Procedure:
-
Lyse the treated and control neurons in a suitable lysis buffer.
-
Determine the total protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Incubate a known amount of protein lysate with a fluorogenic GCase substrate (e.g., 4-Methylumbelliferyl β-D-glucopyranoside).
-
Measure the fluorescence signal at the appropriate excitation and emission wavelengths.
-
Calculate GCase activity and normalize it to the total protein concentration.
-
-
Procedure:
-
Lyse the treated and control neurons and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against GCase, α-synuclein, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate secondary antibodies conjugated to a detectable enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of GCase and α-synuclein to the loading control.
-
-
Procedure:
-
Extract lipids from the treated and control neurons.
-
Analyze the levels of glucosylceramide and other relevant glycolipids using techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Conclusion
This compound is a valuable research tool for studying the role of GCase in the context of neurodegenerative diseases using iPSC-derived neuronal models. The provided protocols offer a framework for investigating the effects of this compound. Researchers should optimize the concentration and treatment duration for their specific experimental setup to achieve the most robust and reproducible results.
References
- 1. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Tri-culture of hiPSC-Derived Neurons, Astrocytes, and Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gaucher’s Disease Glucocerebrosidase and <alpha>-synuclein form a bidirectional pathogenic loop in synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A GCase Chaperone Improves Motor Function in a Mouse Model of Synucleinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting GCase with Novel Pharmacological Chaperones | Parkinson's Disease [michaeljfox.org]
Application Notes and Protocols: Long-Term Stability of NCGC00000607 in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
The long-term stability of a test compound in cell culture media is a critical parameter for the accurate interpretation of in vitro cell-based assay results. Degradation of the compound over the course of an experiment can lead to a decrease in its effective concentration, potentially resulting in an underestimation of its potency and efficacy. These application notes provide a detailed protocol for assessing the stability of the small molecule NCGC00000607 in commonly used cell culture media. The presented methodologies and data serve as a guide for researchers to establish the stability profile of NCGC00000607 and other small molecules in their specific experimental settings.
Hypothetical Signaling Pathway of NCGC00000607
For the purpose of these application notes, we will hypothesize that NCGC00000607 acts as an inhibitor of "Kinase X," a critical component of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various diseases and is a common target for drug discovery. Understanding the stability of an inhibitor is crucial for accurately determining its biological effects on such a pathway.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by NCGC00000607.
Quantitative Data Summary
The following table summarizes the hypothetical stability data of NCGC00000607 (10 µM) in two common cell culture media, Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640, with and without the presence of 10% Fetal Bovine Serum (FBS) over a 72-hour period at 37°C and 5% CO₂. The remaining concentration of NCGC00000607 was quantified using High-Performance Liquid Chromatography (HPLC).
| Time (Hours) | DMEM | DMEM + 10% FBS | RPMI-1640 | RPMI-1640 + 10% FBS |
| 0 | 100% | 100% | 100% | 100% |
| 4 | 98.2% | 95.1% | 97.5% | 94.3% |
| 8 | 96.5% | 90.3% | 95.1% | 88.7% |
| 24 | 90.7% | 75.4% | 88.2% | 72.1% |
| 48 | 82.1% | 58.6% | 79.5% | 55.4% |
| 72 | 74.3% | 45.2% | 71.8% | 42.9% |
Experimental Protocols
A detailed methodology for assessing the stability of NCGC00000607 in cell culture media is provided below. This protocol can be adapted for other small molecules and different types of media.
Protocol: Stability Assessment of NCGC00000607 in Cell Culture Media using HPLC
1. Materials and Reagents
-
NCGC00000607
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Cell culture media (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Formic acid, HPLC grade
-
96-well plates
-
HPLC system with a UV detector
-
C18 HPLC column
2. Preparation of Solutions
-
NCGC00000607 Stock Solution: Prepare a 10 mM stock solution of NCGC00000607 in DMSO.
-
Working Solution: Spike the 10 mM stock solution into the desired cell culture medium (with and without 10% FBS) to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.
3. Experimental Procedure
-
Incubation: Aliquot the working solution into a 96-well plate. Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Time Points: Collect samples at designated time points (e.g., 0, 4, 8, 24, 48, and 72 hours).
-
Sample Preparation: At each time point, precipitate proteins by adding three volumes of ice-cold acetonitrile to one volume of the media sample.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant to a new HPLC vial for analysis.
4. HPLC Analysis
-
HPLC System: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) is recommended. The specific gradient will need to be optimized for NCGC00000607.
-
Detection: Monitor the elution of NCGC00000607 using a UV detector at its maximum absorbance wavelength.
-
Quantification: The concentration of NCGC00000607 at each time point is determined by comparing the peak area to a standard curve generated with known concentrations of the compound. The percentage of the remaining compound is calculated relative to the 0-hour time point.
Experimental Workflow Diagram
Caption: Workflow for assessing the stability of NCGC00000607 in cell culture media.
Discussion
The provided hypothetical data suggests that NCGC00000607 exhibits moderate stability in both DMEM and RPMI-1640 media over 72 hours. However, the presence of 10% FBS significantly reduces its stability. This observation is common for many small molecules, as serum contains enzymes that can metabolize the compound.
For long-term experiments (≥ 24 hours), the degradation of NCGC00000607 should be taken into account. Researchers may need to consider more frequent media changes or adjust the initial concentration to maintain the desired effective concentration throughout the experiment. It is highly recommended that researchers perform this stability study under their specific experimental conditions to ensure the reliability and reproducibility of their results.
Application Notes: NCGC 607 for Primary Macrophage Cultures
Introduction
NCGC 607 is a non-inhibitory, small-molecule pharmacological chaperone designed to rescue the function of mutant β-glucocerebrosidase (GCase), the enzyme deficient in Gaucher disease (GD).[1][2] Mutations in the GBA1 gene, which encodes GCase, are also a significant genetic risk factor for Parkinson's disease (PD).[3] In affected individuals, mutant GCase is often misfolded and prematurely degraded, leading to reduced enzymatic activity in the lysosome and the accumulation of its substrates, primarily glucosylceramide (GlcCer) and glucosylsphingosine (HexSph).[2][4] This accumulation is particularly prominent in macrophages, contributing to the primary cellular phenotype of Gaucher disease.[2]
This compound acts by binding to mutant GCase, stabilizing its conformation, and facilitating its proper trafficking to the lysosome.[2][5] Unlike inhibitory chaperones, this compound does not block the enzyme's active site, allowing it to enhance GCase activity.[1] Studies using primary macrophage cultures derived from patients with Gaucher disease and GBA1-associated Parkinson's disease have demonstrated that treatment with this compound can effectively restore GCase activity, increase GCase protein levels, and reduce the pathological accumulation of glycolipid substrates.[2][5] These findings highlight the therapeutic potential of this compound for treating both Gaucher disease and GBA-associated parkinsonism.[2]
Quantitative Data Summary
The following tables summarize the reported effects of this compound treatment on primary macrophage cultures derived from patients with Gaucher Disease (GD) and GBA1-associated Parkinson's Disease (GBA-PD).
Table 1: Effect of this compound on GCase Activity and Protein Levels
| Cell Type | Treatment | Parameter Measured | Result | Source |
| GD Patient-Derived Macrophages | 4 µM, 4 days | GCase Activity | 1.3-fold increase (p = 0.003) | [3][5] |
| GD Patient-Derived Macrophages | 4 µM, 4 days | GCase Protein Level | 1.5-fold increase (p = 0.003) | [3][5] |
| GBA-PD Patient-Derived Macrophages (N370S mutation) | 4 µM, 4 days | GCase Activity | 1.5-fold increase (p = 0.008) | [3][5] |
| Control (Healthy Donor) Macrophages | 4 µM, 4 days | GCase Activity | 2.1-fold increase (p = 0.034) | [5] |
| iPSC-Derived Macrophages (GD, N370S/N370S) | 3 µM, 6 days | GCase Activity & Protein Levels | Significant enhancement | [2][6] |
Table 2: Effect of this compound on Glycolipid Substrate Levels
| Cell Type | Treatment | Parameter Measured | Result | Source |
| GD Patient-Derived Macrophages | 4 µM, 4 days | Hexosylsphingosine (HexSph) Concentration | 4.0-fold reduction (p < 0.0001) | [3][5] |
| iPSC-Derived Macrophages (GD) | 3 µM, 6 days | Glucosylceramide (GlcCer) Levels | Significant decrease | [2][6] |
Signaling and Mechanism of Action
The diagram below illustrates the mechanism by which this compound acts as a pharmacological chaperone to rescue mutant GCase function within the cell.
Caption: Mechanism of this compound as a GCase chaperone.
Experimental Protocols
The following protocols provide a framework for treating primary macrophage cultures with this compound and assessing its efficacy.
Protocol 1: Isolation and Differentiation of Human Monocyte-Derived Macrophages (MDMs)
This protocol describes the generation of macrophages from peripheral blood mononuclear cells (PBMCs).[7]
-
PBMC Isolation:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque or Pancoll).
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the cells multiple times with phosphate-buffered saline (PBS) to remove platelets and gradient medium.
-
-
Monocyte Seeding:
-
Resuspend the PBMC pellet in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Count the cells and determine viability.
-
Seed the cells in tissue culture-treated plates or flasks at a desired density (e.g., 1 x 10⁶ cells/mL).
-
Incubate for 1.5-2 hours at 37°C with 5% CO₂ to allow monocytes to adhere.[7]
-
-
Macrophage Differentiation:
-
Gently wash the plates with warm PBS to remove non-adherent lymphocytes.
-
Add fresh RPMI 1640 (10% FBS, 1% P/S) supplemented with 100 ng/mL Macrophage Colony-Stimulating Factor (M-CSF) to promote differentiation into macrophages.[7]
-
Incubate the cultures for 6-7 days, replacing the medium with fresh M-CSF-containing medium every 2-3 days.
-
Protocol 2: this compound Treatment of Primary Macrophages
This protocol outlines the procedure for treating differentiated macrophages with this compound.
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO).
-
Aliquot and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
-
-
Treatment Application:
-
On day 6 or 7 of differentiation, remove the existing culture medium from the macrophage plates.
-
Prepare fresh culture medium containing the final desired concentration of this compound (e.g., 3 µM or 4 µM).[2][4] First, dilute the stock solution in a small volume of medium before adding it to the bulk medium to prevent precipitation.
-
Prepare a vehicle control medium containing an equivalent concentration of DMSO (e.g., 0.1%).
-
Add the this compound-containing medium or vehicle control medium to the appropriate wells.
-
Incubate the cells for the desired treatment duration (e.g., 4 to 6 days).[2][5]
-
Caption: General experimental workflow for this compound treatment.
Protocol 3: Post-Treatment Efficacy Assays
These assays are used to quantify the effect of the this compound treatment.
-
GCase Activity Assay:
-
Wash cells with PBS and lyse them in a suitable buffer (e.g., 0.25% sodium taurocholate, 0.1% Triton X-100 in citrate/phosphate buffer, pH 5.4).
-
Determine the total protein concentration of the lysate using a BCA or Bradford assay.
-
Add a known amount of protein lysate to a 96-well plate.
-
Initiate the reaction by adding a fluorogenic GCase substrate, such as 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG).
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a high pH stop buffer (e.g., glycine-NaOH, pH 10.7).
-
Measure the fluorescence on a plate reader (e.g., excitation at 365 nm, emission at 445 nm).
-
Calculate specific activity relative to the total protein concentration.
-
-
Western Blot for GCase Protein Levels:
-
Wash cells with cold PBS and lyse in RIPA buffer containing protease inhibitors.
-
Quantify protein concentration in the lysates.
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against GCase overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize GCase band intensity to a loading control, such as β-actin or GAPDH.[2][6]
-
-
Quantification of Glycolipids (GlcCer/HexSph):
-
Lipid extraction is performed on cell pellets using organic solvents (e.g., a chloroform/methanol mixture).
-
The extracted lipids are then analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantification is achieved by comparing the signal of the endogenous glycolipids to that of a known amount of a stable isotope-labeled internal standard.
-
Results are typically normalized to the total cellular protein or lipid content.
-
References
- 1. NCGC607 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Protocol to generate human monocyte-derived macrophages in the absence of exogenous proteases and protease inhibitors to study proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Changes in Glycolipid Levels After NCGC607 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for measuring the effects of NCGC607, a non-inhibitory chaperone of glucocerebrosidase (GCase), on glycolipid levels. This document includes an overview of the compound, detailed experimental protocols, and data presentation guidelines to facilitate research and development in areas such as Gaucher disease and Parkinson's disease.
NCGC607 acts by assisting the proper folding and trafficking of mutant GCase to the lysosome, leading to increased enzymatic activity.[1][2][3] This enhancement of GCase function results in the reduced accumulation of its primary glycolipid substrates, glucosylceramide (GlcCer) and glucosylsphingosine (GlcSph).[1][4][5] The protocols outlined below are designed to enable researchers to quantify these changes in various cellular models.
Data Presentation: Quantitative Effects of NCGC607
The following tables summarize the quantitative effects of NCGC607 treatment on GCase activity, protein levels, and glycolipid concentrations as reported in preclinical studies.
Table 1: Effect of NCGC607 on GCase Activity
| Cell Type | Genotype/Disease Model | NCGC607 Concentration | Treatment Duration | Fold Increase in GCase Activity | Reference |
| iPSC-derived Macrophages (iMacs) | Gaucher Disease Type 1 (GD1) | 3 µM | 6 days | ~2-fold | [1][4] |
| iPSC-derived Macrophages (iMacs) | Gaucher Disease Type 2 (GD2) | 3 µM | 6 days | Significant enhancement | [1][4] |
| iPSC-derived Dopaminergic Neurons | Gaucher Disease Type 1 (GD1) | 3 µM | 21 days | 2-fold | [1] |
| iPSC-derived Dopaminergic Neurons | Gaucher Disease Type 1 with Parkinsonism (GD1-PD) | 3 µM | 21 days | 1.8-fold | [1] |
| iPSC-derived Dopaminergic Neurons | Gaucher Disease Type 2 (GD2) | 3 µM | 21 days | 40-fold | [1] |
| Cultured Macrophages | Gaucher Disease (GD) | Not Specified | Not Specified | 1.3-fold | [5][6] |
| Cultured Macrophages | GBA-Parkinson's Disease (GBA-PD, N370S) | Not Specified | Not Specified | 1.5-fold | [5][6] |
| iPSC-derived Dopaminergic Neurons | GBA-Parkinson's Disease (GBA-PD, N370S) | Not Specified | Not Specified | 1.1-fold | [6] |
Table 2: Effect of NCGC607 on GCase Protein Levels
| Cell Type | Genotype/Disease Model | NCGC607 Concentration | Treatment Duration | Fold Increase in GCase Protein Levels | Reference |
| iPSC-derived Macrophages (iMacs) | Gaucher Disease (GD1 & GD2) | 3 µM | 6 days | Increased levels observed | [1][4] |
| Cultured Macrophages | Gaucher Disease (GD) | Not Specified | Not Specified | 1.5-fold | [5][6] |
| iPSC-derived Dopaminergic Neurons | GBA-Parkinson's Disease (GBA-PD, N370S) | Not Specified | Not Specified | 1.7-fold | [6] |
Table 3: Effect of NCGC607 on Glycolipid Levels
| Cell Type | Genotype/Disease Model | NCGC607 Concentration | Treatment Duration | Glycolipid Measured | Reduction in Glycolipid Levels | Reference |
| iPSC-derived Macrophages (iMacs) | Gaucher Disease (GD1 & GD2) | 3 µM | 6 days | Glucosylceramide (GlcCer) | Decreased levels observed | [1][4] |
| iPSC-derived Dopaminergic Neurons | Gaucher Disease (GD1-PD & GD2) | 3 µM | 21 days | Glucosylceramide (GlcCer) | Reduction observed | [1][4] |
| Cultured Macrophages | Gaucher Disease (GD) | Not Specified | Not Specified | Hexosylsphingosine (HexSph) | 4.0-fold decrease | [5][6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of NCGC607 and the general workflow for assessing its impact on glycolipid levels.
Caption: Mechanism of action of NCGC607 as a pharmacological chaperone for mutant GCase.
Caption: General experimental workflow for measuring glycolipid changes after NCGC607 treatment.
Experimental Protocols
Protocol 1: Cell Culture and NCGC607 Treatment
This protocol is a general guideline and should be adapted based on the specific cell type used.
Materials:
-
Appropriate cell culture medium and supplements
-
Cell culture plates or flasks
-
NCGC607 (synthesized as described in Aflaki et al., 2016 or commercially sourced)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and stabilize according to the specific cell line protocol. For iPSC-derived neurons, this may involve extended culture periods (e.g., 100 days) to reach a mature state.[1]
-
NCGC607 Preparation: Prepare a stock solution of NCGC607 in DMSO. Further dilute the stock solution in a complete culture medium to the final desired concentration (e.g., 3 µM). Prepare a vehicle control with an equivalent concentration of DMSO in the medium.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing NCGC607 or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 6 to 21 days).[1][4] Ensure to change the medium with fresh compound or vehicle every 2-3 days.
-
Cell Harvesting: After the treatment period, wash the cells with ice-cold PBS and harvest them for subsequent analysis. Cells can be detached using standard methods (e.g., trypsinization or cell scraping) and collected by centrifugation. The cell pellets can be stored at -80°C until further processing.
Protocol 2: Glycolipid Extraction from Cultured Cells
This protocol is based on established methods for extracting glycosphingolipids.[7][8][9]
Materials:
-
Cell pellet from Protocol 1
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Glass vials with PTFE-lined caps
-
Sonicator
-
Centrifuge
-
Nitrogen gas evaporator or SpeedVac concentrator
Procedure:
-
Homogenization: Resuspend the cell pellet in a small volume of ice-cold water. Homogenize the sample using a Dounce homogenizer or by sonication.
-
Solvent Extraction: a. To the homogenized sample, add a mixture of chloroform and methanol to achieve a final ratio of chloroform:methanol:water (e.g., 4:8:3, v/v/v).[8] b. Vortex the mixture thoroughly. c. Incubate at 37°C for 1 hour with shaking.[7][9]
-
Phase Separation: Centrifuge the mixture at 1,000 x g for 10 minutes to pellet insoluble material.[7][9]
-
Supernatant Collection: Carefully transfer the supernatant containing the lipid extract to a new glass vial.
-
Re-extraction (Optional but Recommended): To maximize the yield, re-extract the pellet with a chloroform/methanol/water mixture, incubate, and centrifuge as before. Pool the supernatants.[7][8][9]
-
Drying: Dry the pooled lipid extract under a stream of nitrogen gas or using a SpeedVac concentrator.[8] The dried lipid extract can be stored at -20°C.
Protocol 3: Glycolipid Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol provides a general overview of the analytical phase. Specific parameters will need to be optimized based on the available instrumentation.[10][11]
Materials:
-
Dried lipid extract from Protocol 2
-
Appropriate solvents for mobile phases (e.g., acetonitrile, water, formic acid)
-
Internal standards for glycolipids (optional, for absolute quantification)
-
High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)
Procedure:
-
Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent compatible with the LC mobile phase.
-
Chromatographic Separation: Inject the reconstituted sample into the LC system. The separation of different glycolipid species is typically achieved using a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. Glycolipids are ionized (e.g., using electrospray ionization - ESI) and detected.
-
Quantification: a. Relative Quantification: Compare the peak areas of specific glycolipids (e.g., GlcCer, GlcSph) between the NCGC607-treated and vehicle-treated samples. b. Absolute Quantification: If using internal standards, create a calibration curve to determine the absolute concentration of the glycolipids of interest.
-
Data Analysis: Process the raw data using appropriate software to identify and quantify the glycolipids. Statistical analysis should be performed to determine the significance of any observed changes.
By following these protocols, researchers can effectively measure the impact of NCGC607 on glycolipid metabolism, providing valuable insights into its therapeutic potential for Gaucher disease and related neurodegenerative disorders.
References
- 1. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecule may impact Gaucher, Parkinson’s disease | National Institutes of Health (NIH) [stagetestdomain3.nih.gov]
- 3. NCGC607 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. jneurosci.org [jneurosci.org]
- 5. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extraction of glycolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ms-dango.org [ms-dango.org]
- 9. [Extraction of glycolipids]:Glycoscience Protocol Online Database [jcggdb.jp]
- 10. Glycolipid Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Detection Strategies for Glycosphingolipids: Methods and Techniques - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Application Notes and Protocols for Western Blot Analysis of GCase Protein Levels in Response to NCGC607
These application notes provide a detailed protocol for the detection and quantification of Glucocerebrosidase (GCase) protein levels by Western blot, with a specific focus on evaluating the effects of the pharmacological chaperone NCGC607. This document is intended for researchers, scientists, and drug development professionals investigating Gaucher disease and Parkinson's disease, where GCase function is compromised.
Introduction
Glucocerebrosidase (GCase), encoded by the GBA1 gene, is a lysosomal enzyme responsible for the hydrolysis of glucosylceramide into glucose and ceramide.[1][2] Mutations in GBA1 lead to Gaucher disease, a lysosomal storage disorder, and are a significant genetic risk factor for Parkinson's disease.[1][3] NCGC607 is a noninhibitory small-molecule chaperone of GCase that has been shown to increase GCase activity and protein levels, making it a promising therapeutic candidate.[4][5][6][7] This protocol outlines the methodology to assess the impact of NCGC607 on GCase protein expression in cell culture models.
Signaling Pathway of GCase and NCGC607 Action
GCase is synthesized in the endoplasmic reticulum (ER), where it undergoes folding and modification before being trafficked to the lysosome via the LIMP-2 receptor.[8][9][10] In the lysosome, GCase hydrolyzes its substrates.[8][9] Mutant GCase often misfolds in the ER, leading to its degradation and reduced levels in the lysosome.[8][9] NCGC607 acts as a pharmacological chaperone, binding to GCase and stabilizing its conformation, thereby facilitating its proper folding and transport to the lysosome, ultimately increasing the functional enzyme concentration.[4][5][11]
Experimental Protocols
This section provides a detailed, step-by-step protocol for treating cells with NCGC607 and subsequently performing a Western blot to analyze GCase protein levels.
Cell Culture and Treatment with NCGC607
-
Cell Seeding: Plate cells (e.g., iPSC-derived macrophages or dopaminergic neurons) at an appropriate density in a suitable culture vessel and allow them to adhere overnight.
-
NCGC607 Preparation: Prepare a stock solution of NCGC607 in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentration. A final concentration of 3 µM has been shown to be effective.[4][6][7][11]
-
Cell Treatment: Replace the existing cell culture medium with the medium containing NCGC607. For control wells, use medium with an equivalent concentration of the vehicle (e.g., DMSO).
-
Incubation: Incubate the cells for a period determined by the cell type. For macrophages, a 6-day incubation has been reported to be effective, while for dopaminergic neurons, a 21-day incubation may be necessary to observe significant changes.[4][6][7]
-
Cell Harvest: After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them for protein extraction.
Western Blot Protocol for GCase
-
Protein Extraction (Lysis):
-
Lyse cell pellets in a suitable lysis buffer, such as RIPA buffer or a 1% Triton X-100-based buffer, supplemented with a protease inhibitor cocktail.[1][12][13][14] A common lysis buffer composition is 1% Triton X-100, 10% glycerol, 150 mM NaCl, 25 mM HEPES pH 7.4, 1 mM EDTA, and 1.5 mM MgCl2.[13][14][15]
-
Incubate the lysates on ice for 20-30 minutes with periodic vortexing.
-
Centrifuge the lysates at high speed (e.g., 13,000 x g) for 15 minutes at 4°C to pellet cell debris.[13]
-
Collect the supernatant containing the soluble protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.
-
-
Sample Preparation:
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-15% gradient gel).[12]
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as described above.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
-
Loading Control:
Data Presentation
The quantitative data from the Western blot analysis of GCase protein levels following treatment with NCGC607 can be summarized in the following tables.
Table 1: Recommended Primary Antibodies for GCase Detection
| Antibody Name | Host Species | Type | Recommended Dilution | Vendor (Cat. No.) | Reference |
| Anti-GCase | Rabbit Polyclonal | Polyclonal | 1:1000 | Sigma-Aldrich (G4171) | [1] |
| Anti-GCase (E2R1L) | Rabbit Monoclonal | Monoclonal | Varies | Cell Signaling Technology (#88162) | [17] |
| Anti-β-glucosidase (C-2) | Mouse Monoclonal | Monoclonal | 1:500 | Santa Cruz Biotechnology (sc-365745) | [1] |
Table 2: Example Quantitative Data of GCase Protein Levels
| Treatment Group | GCase Protein Level (Normalized to Loading Control) | Fold Change (vs. Untreated) | p-value |
| Untreated Control | 1.00 ± 0.12 | 1.0 | - |
| NCGC607 (3 µM) | 1.85 ± 0.21 | 1.85 | <0.05 |
Note: The data presented in Table 2 is hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions and cell type used. Studies have shown that NCGC607 treatment can lead to an increase in GCase protein levels, with fold changes ranging from 1.1 to 1.5-fold or higher in patient-derived cells.[18][19]
Conclusion
This document provides a comprehensive protocol for assessing the effect of the pharmacological chaperone NCGC607 on GCase protein levels using Western blotting. Adherence to this detailed methodology will enable researchers to generate reliable and reproducible data, contributing to the understanding of GCase-related pathologies and the development of novel therapeutic strategies.
References
- 1. portlandpress.com [portlandpress.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Validation of anti-glucocerebrosidase antibodies for western blot analysis on protein lysates of murine and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NCGC607 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. Dysregulation of the autophagic-lysosomal pathway in Gaucher and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Glucocerebrosidase Dysfunction in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 11. caymanchem.com [caymanchem.com]
- 12. Decreased glucocerebrosidase activity in Gaucher disease parallels quantitative enzyme loss due to abnormal interaction with TCP1 and c-Cbl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of Novel Human β-glucocerebrosidase Antibodies for Parkinson’s Disease Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of β-Glucocerebrosidase Reduces Pathological α-Synuclein and Restores Lysosomal Function in Parkinson's Patient Midbrain Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. GCase/GBA Antibody (E2R1L) Rabbit mAb #88162 | Cell Signaling Technology [cellsignal.com]
- 18. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunofluorescence Staining of GCase Localization Following NCGC607 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for visualizing and quantifying the subcellular localization of Glucocerebrosidase (GCase) following treatment with the pharmacological chaperone NCGC607. NCGC607 is a noninhibitory small-molecule chaperone that has been shown to rescue mutant GCase, enhance its enzymatic activity, and promote its translocation from the endoplasmic reticulum (ER) to the lysosome.[1][2][3] The following protocols for immunofluorescence staining will enable researchers to effectively assess the chaperoning capabilities of NCGC607 and similar molecules, providing a crucial tool for the development of therapeutics for Gaucher disease and Parkinson's disease.
Introduction
GCase is a lysosomal enzyme responsible for the breakdown of glucocerebroside. Mutations in the GBA1 gene, which encodes GCase, can lead to the misfolding of the enzyme and its retention in the ER, resulting in reduced lysosomal GCase activity. This is the underlying cause of Gaucher disease and a significant genetic risk factor for Parkinson's disease. Pharmacological chaperones like NCGC607 represent a promising therapeutic strategy by assisting in the proper folding of mutant GCase, thereby facilitating its trafficking to the lysosome and restoring its function.[3]
Immunofluorescence microscopy is a powerful technique to visualize the subcellular localization of proteins. By co-staining for GCase and a lysosomal marker, such as Lysosomal-Associated Membrane Protein 1 (LAMP1) or LAMP2, it is possible to qualitatively and quantitatively assess the extent of GCase translocation to the lysosome. This protocol provides a detailed methodology for performing this assay in a cell culture model.
Signaling Pathway of GCase Trafficking and the Role of NCGC607
Under normal physiological conditions, wild-type GCase is synthesized in the endoplasmic reticulum, traverses the Golgi apparatus for further modifications, and is then transported to the lysosome, a process facilitated by the lysosomal integral membrane protein type-2 (LIMP-2).[4][5] However, in individuals with GBA1 mutations, the resulting GCase protein often misfolds and is retained in the ER, leading to its degradation via the ER-associated protein degradation (ERAD) pathway. The pharmacological chaperone NCGC607 aids in the proper folding of these mutant GCase proteins, allowing them to exit the ER and be trafficked to the lysosome, where they can exert their enzymatic function.
Quantitative Data on the Effects of NCGC607
The following tables summarize the quantitative effects of NCGC607 on GCase activity and protein levels as reported in various studies.
Table 1: Effect of NCGC607 on GCase Activity
| Cell Type | Genotype | NCGC607 Concentration | Treatment Duration | Fold Increase in GCase Activity | Reference |
| GD Macrophages | N370S/L444P | 4 µM | 4 days | 1.4 | [6] |
| GBA-PD Macrophages | N370S/WT | 4 µM | 4 days | 1.5 | [6] |
| GBA-PD iPSC-derived DA neurons | N370S/WT | 4 µM | 21 days | 1.1 | [6][7] |
Table 2: Effect of NCGC607 on GCase Protein Levels
| Cell Type | Genotype | NCGC607 Concentration | Treatment Duration | Fold Increase in GCase Protein Levels | Reference |
| GD Macrophages | Not Specified | 4 µM | 4 days | 1.5 | [6] |
| GBA-PD iPSC-derived DA neurons | N370S/WT | 4 µM | 21 days | 1.7 | [6][7] |
Experimental Protocols
Immunofluorescence Staining Workflow
The following diagram outlines the key steps in the immunofluorescence staining protocol to assess GCase localization.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of quantitative high-throughput screening assays to identify, validate, and optimize small-molecule stabilizers of misfolded β-glucocerebrosidase with therapeutic potential for Gaucher disease and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NCGC607 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations [frontiersin.org]
- 6. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening Assays to Identify GCase Stabilizers like NCGC607
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gaucher disease (GD) is a lysosomal storage disorder caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase). This deficiency results in the accumulation of its substrate, glucosylceramide, primarily in macrophages. A promising therapeutic strategy for Gaucher disease and other GCase-related neurodegenerative disorders like Parkinson's disease is the use of pharmacological chaperones (PCs). These small molecules are designed to bind to and stabilize misfolded GCase, facilitating its proper trafficking from the endoplasmic reticulum (ER) to the lysosome, thereby increasing its activity. NCGC607 is a notable non-inhibitory chaperone of GCase that was identified through high-throughput screening (HTS) and has been shown to restore GCase activity and reduce substrate storage in cellular models of Gaucher disease.[1][2]
These application notes provide detailed protocols for three distinct high-throughput screening assays to identify and characterize GCase stabilizers: a bioluminescence-based protein stabilization assay (HiBiT-GCase), a fluorescence-quenched substrate assay for lysosomal activity (LysoFix-GBA), and a traditional fluorogenic substrate-based activity assay (4-MUG).
Signaling Pathway: GCase Trafficking and the Action of Pharmacological Chaperones
Mutations in the GBA1 gene can lead to misfolding of the GCase protein in the endoplasmic reticulum. This misfolded protein is recognized by the cell's quality control machinery and targeted for degradation, preventing it from reaching the lysosome to perform its function. Pharmacological chaperones like NCGC607 bind to the misfolded GCase, stabilizing its conformation and allowing it to pass through the quality control checkpoints and be trafficked to the lysosome. Once in the acidic environment of the lysosome, the chaperone may dissociate, leaving a functional GCase enzyme to hydrolyze its substrate.
Caption: GCase protein folding, trafficking, and the stabilizing effect of pharmacological chaperones.
Experimental Workflow for HTS of GCase Stabilizers
A typical HTS campaign to identify novel GCase stabilizers involves a multi-step process, beginning with a primary screen of a large compound library, followed by secondary and tertiary assays to confirm and characterize the activity of the initial hits.
Caption: A generalized workflow for the high-throughput screening and validation of GCase stabilizers.
Quantitative Data of GCase Stabilizers
The following tables summarize the quantitative data for NCGC607 and the well-characterized GCase chaperone, Ambroxol.
Table 1: Effect of NCGC607 on GCase Activity and Protein Levels
| Cell Type | GCase Mutation | Treatment Conditions | Fold Increase in GCase Activity | Fold Increase in GCase Protein Levels | Reference |
| Gaucher Macrophages | N370S/N370S | 3 µM for 6 days | Not specified | Elevated | [1] |
| GD1 iDA neurons | N370S/N370S | 3 µM for 21 days | 2.0 | Increased | [1] |
| GD1-PD iDA neurons | N370S/R496H | 3 µM for 21 days | 1.8 | Increased | [1] |
| GD2 iDA neurons | L444P/RecNciI | 3 µM for 21 days | Not specified | Increased | [1] |
| GD Cultured Macrophages | Various | Not specified | 1.3 | 1.5 | [3][4] |
| GBA-PD iDA neurons | N370S/WT | Not specified | 1.1 | 1.7 | [3][4] |
Table 2: Effect of Ambroxol on GCase Activity
| Cell Type/Model | GCase Mutation | Treatment Conditions | Fold Increase in GCase Activity | Reference |
| GD Cultured Macrophages | Various | Not specified | 3.3 | [5] |
| GBA-PD Cultured Macrophages | Various | Not specified | 3.5 | [5] |
| Cynomolgus Monkey Brain (in vivo) | Wild-type | 100 mg for 28 days | ~1.2 (20%) in cortex | [6] |
Experimental Protocols
Protocol 1: HiBiT-GCase Protein Stabilization Assay (Primary Screen)
This assay quantifies the stabilization of GCase protein levels using a bioluminescence-based reporter system.[7][8][9][10][11][12]
Materials:
-
H4 neuroglioma cells stably expressing HiBiT-tagged GCase (e.g., HiBiT-GCase-L444P)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Compound library in 1536-well plates
-
Nano-Glo® HiBiT Lytic Detection System
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed HiBiT-GCase expressing H4 cells into 1536-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Add compounds from the library to the cell plates. Include appropriate controls (e.g., DMSO as a negative control and a known stabilizer as a positive control).
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow for compound action and potential stabilization of the HiBiT-GCase protein.
-
Lysis and Luminescence Detection:
-
Equilibrate the plates and the Nano-Glo® HiBiT Lytic Detection System reagents to room temperature.
-
Add the lytic reagent, which contains the LgBiT protein and substrate, to each well.
-
Incubate for a short period (as per the manufacturer's instructions) to ensure cell lysis and formation of the luminescent NanoBiT® enzyme.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. An increase in luminescence compared to the negative control indicates stabilization of the HiBiT-GCase protein.
Protocol 2: LysoFix-GBA Lysosomal Activity Assay (Secondary Screen)
This assay uses a fluorescence-quenched substrate to directly measure GCase activity within the lysosomes of living cells.[8][10][13][14]
Materials:
-
HiBiT-GCase-L444P H4 cells (or other relevant cell lines)
-
384-well imaging plates (e.g., PerkinElmer PhenoPlates)
-
LysoFix-GBA substrate
-
Hit compounds from the primary screen
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells into 384-well imaging plates and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with a titration of the hit compounds for 24 hours.
-
Substrate Incubation: Add LysoFix-GBA substrate (typically at a final concentration of 5 µM) to each well and incubate for 2 hours at 37°C and 5% CO₂.
-
Imaging: Acquire images using a high-content imaging system. The cleavage of the LysoFix-GBA substrate by active GCase in the lysosome will result in a fluorescent signal.
-
Data Analysis: Quantify the integrated fluorescence intensity per cell. An increase in fluorescence indicates enhanced lysosomal GCase activity.
Protocol 3: 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) GCase Activity Assay
This is a classic and widely used fluorogenic assay to measure GCase activity in cell lysates.[15][16][17][18][19]
Materials:
-
Cell lysates from cells treated with test compounds
-
Assay buffer (citrate-phosphate buffer, pH 5.4, containing a detergent like sodium taurocholate)
-
4-MUG substrate solution
-
Stop buffer (e.g., glycine-NaOH, pH 10.7)
-
96-well or 384-well black plates
-
Fluorescence plate reader (Ex/Em = ~360/460 nm)
Procedure:
-
Cell Culture and Lysis: Culture cells and treat with compounds as desired. After treatment, wash the cells and lyse them to release the cellular proteins, including GCase.
-
Protein Quantification: Determine the protein concentration of each cell lysate to normalize the enzyme activity.
-
Enzymatic Reaction:
-
In a black microplate, add a specific amount of cell lysate to each well.
-
Initiate the reaction by adding the 4-MUG substrate solution.
-
Incubate the plate at 37°C for a defined period (e.g., 1 hour), protected from light.
-
-
Stopping the Reaction: Add the stop buffer to each well to terminate the enzymatic reaction and to shift the pH to the alkaline range, which enhances the fluorescence of the 4-methylumbelliferone product.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the GCase activity, typically expressed as pmol of 4-MU released per milligram of protein per minute, by comparing the fluorescence readings to a standard curve of 4-methylumbelliferone.
Conclusion
The identification of GCase stabilizers through high-throughput screening is a critical step in the development of novel therapeutics for Gaucher disease and related neurodegenerative disorders. The protocols outlined in these application notes describe a robust and comprehensive screening cascade, from a primary protein stabilization assay to secondary functional assays that confirm lysosomal GCase activity. The use of these methodologies will facilitate the discovery and characterization of promising new pharmacological chaperones like NCGC607.
References
- 1. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NCGC607 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ambroxol increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral ambroxol increases brain glucocerebrosidase activity in a nonhuman primate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput screening for small-molecule stabilizers of misfolded glucocerebrosidase in Gaucher disease and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of quantitative high-throughput screening assays to identify, validate, and optimize small-molecule stabilizers of misfolded β-glucocerebrosidase with therapeutic potential for Gaucher disease and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Development of quantitative high-throughput screening assays to identify, validate, and optimize small-molecule stabilizers of misfolded β-glucocerebrosidase with therapeutic potential for Gaucher disease and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholars.mssm.edu [scholars.mssm.edu]
- 13. biorxiv.org [biorxiv.org]
- 14. A versatile fluorescence-quenched substrate for quantitative measurement of glucocerebrosidase activity within live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GCase activity assay [protocols.io]
- 16. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 19. parkinsonsroadmap.org [parkinsonsroadmap.org]
Application Notes and Protocols for Preparing NCGC00015607 Stock Solutions with DMSO for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
NCGC00015607 is a small molecule inhibitor with potential applications in various signaling pathway studies. For successful and reproducible in vitro cell-based assays, the proper preparation of stock solutions is a critical first step. Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent capable of dissolving a broad range of both polar and nonpolar compounds, making it an ideal vehicle for preparing high-concentration stock solutions of many small molecules for cell culture experiments.[1][2][3] This document provides a detailed protocol for the preparation, storage, and use of NCGC00015607 stock solutions in DMSO.
Data Presentation
Quantitative data for NCGC00015607 and the preparation of a 10 mM stock solution are summarized in the tables below.
Table 1: Physicochemical Properties of NCGC00015607
| Property | Value |
| Molecular Formula | C₂₁H₂₀N₄O₃ |
| Molecular Weight | 388.41 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥98% |
| Solubility | Soluble in DMSO (≥20 mg/mL), sparingly soluble in aqueous media. |
| Storage (Powder) | Store at -20°C for long-term storage. |
Table 2: Preparation of a 10 mM NCGC00015607 Stock Solution
| Parameter | Value | Calculation |
| Desired Stock Concentration | 10 mM | N/A |
| Molecular Weight (MW) | 388.41 g/mol | From Table 1 |
| Mass of NCGC00015607 | 1 mg | N/A |
| Volume of DMSO to Add | 257.46 µL | Volume (L) = Mass (g) / (MW ( g/mol ) * Concentration (mol/L)) |
Experimental Protocols
Materials and Equipment:
-
NCGC00015607 powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)[4]
-
Sterile microcentrifuge tubes (1.5 mL)
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM Stock Solution:
-
Equilibrate: Allow the vial containing NCGC00015607 powder to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh 1 mg of NCGC00015607 powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 257.46 µL of anhydrous, sterile DMSO to the microcentrifuge tube containing the powder.
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[4][5]
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.[4][5]
Protocol for Preparing Working Solutions in Cell Culture Media:
-
Thawing: Thaw a single aliquot of the 10 mM NCGC00015607 stock solution at room temperature.
-
Serial Dilution (if necessary): Perform serial dilutions of the stock solution in sterile DMSO to achieve an intermediate concentration. This helps to prevent precipitation of the compound when added to the aqueous cell culture medium.
-
Dilution in Media: Add the final desired volume of the DMSO stock (or diluted stock) to your pre-warmed complete cell culture medium. Ensure the final DMSO concentration in the cell culture medium is kept low, typically at or below 0.1% (v/v), to avoid cytotoxicity.[4]
-
Mixing: Gently mix the medium immediately after adding the compound to ensure a homogenous solution.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the experimental conditions.[4]
Mandatory Visualization
.dot
Caption: Workflow for preparing NCGC00015607 stock and working solutions.
References
Troubleshooting & Optimization
troubleshooting low efficacy of NCGC 607 in specific GBA mutations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pharmacological chaperone NCGC-607 for specific GBA mutations.
Frequently Asked Questions (FAQs)
Q1: What is NCGC-607 and how does it work?
NCGC-607 is a non-inhibitory, small-molecule pharmacological chaperone for the enzyme glucocerebrosidase (GCase), which is encoded by the GBA1 gene.[1][2] Unlike some chaperones that bind to the enzyme's active site, NCGC-607 is an allosteric chaperone, meaning it binds to a different site on the GCase protein.[3] This binding helps to correctly fold the mutant GCase enzyme, increase its stability, and facilitate its trafficking to the lysosome, ultimately enhancing its enzymatic activity without inhibiting it.[4][5]
Q2: In which GBA mutations has NCGC-607 shown efficacy?
NCGC-607 has demonstrated efficacy in patient-derived cells with some of the most common GBA mutations, including N370S and L444P.[3][6] Studies have shown that treatment with NCGC-607 can lead to a significant increase in GCase activity and protein levels, as well as a reduction in the accumulation of its substrates, such as glucosylceramide and glucosylsphingosine.[2][7]
Q3: Is the efficacy of NCGC-607 dependent on the specific GBA mutation?
Yes, the efficacy of pharmacological chaperones, including NCGC-607, can be mutation-dependent.[3] The structural changes in the GCase protein caused by different mutations can affect the binding and stabilizing effect of the chaperone.[8][9] While NCGC-607 has shown promise for mutations like N370S and L444P, its effectiveness may vary with other, less common mutations.[3]
Q4: What are the potential advantages of a non-inhibitory chaperone like NCGC-607?
Non-inhibitory chaperones like NCGC-607 offer a potential advantage over inhibitory chaperones because they do not compete with the natural substrate of GCase at the active site.[1][10] This could lead to a more consistent enhancement of enzyme activity in the lysosome.
Troubleshooting Guide: Low Efficacy of NCGC-607
This guide provides a step-by-step approach to troubleshoot experiments where NCGC-607 is showing lower-than-expected efficacy in specific GBA mutant cell lines.
Issue: No significant increase in GCase activity or protein levels observed after NCGC-607 treatment.
Step 1: Verify Experimental Parameters
Ensure all experimental conditions are optimal. Review the following:
-
NCGC-607 Concentration and Purity: Confirm the final concentration of NCGC-607 used in your assay. Verify the purity and stability of your compound stock.
-
Treatment Duration: Ensure the treatment duration is sufficient. Studies showing positive effects of NCGC-607 have used treatment times ranging from 4 to 21 days.[11][12]
-
Cell Line Integrity: Verify the genotype of your patient-derived cells to confirm the presence of the target GBA mutation. Ensure cells are healthy and within a low passage number.
Step 2: Assess the Specific GBA Mutation
The efficacy of NCGC-607 can vary between different GBA mutations.
-
Mutation Type: Severe mutations that lead to a complete lack of protein production or extreme misfolding may not be rescuable by a pharmacological chaperone alone.
-
Personalized Screening: Consider performing a personalized screening approach using patient-derived cells to determine the responsiveness of a specific mutation to NCGC-607.[8]
Step 3: Investigate Cellular Readouts
If GCase activity is the only endpoint, consider evaluating other cellular markers to understand the compound's effect.
-
Protein Localization: Use immunofluorescence to assess the subcellular localization of the mutant GCase. An effective chaperone should promote its translocation from the endoplasmic reticulum (ER) to the lysosome.
-
Substrate Levels: Measure the levels of GCase substrates, such as glucosylceramide (GlcCer) and glucosylsphingosine (GlcSph), using mass spectrometry. A reduction in these substrates is a key indicator of restored GCase function.[2]
-
ER Stress Markers: Misfolded GCase can induce ER stress.[4] Evaluate the levels of ER stress markers (e.g., BiP, CHOP) to see if NCGC-607 is alleviating this stress.
Step 4: Consider Off-Target Effects or Cellular Context
Unforeseen interactions within your specific cellular model could be influencing the outcome.
-
Off-Target Effects: While NCGC-607 is designed to be specific, unexpected off-target effects in certain cellular backgrounds cannot be entirely ruled out and may interfere with the expected outcome.
-
Cellular Health: High concentrations of any small molecule can potentially induce cellular stress or toxicity. Perform a dose-response curve and assess cell viability to rule out toxicity-related issues.
Data Summary
Table 1: Efficacy of NCGC-607 on GCase Activity in Patient-Derived Macrophages
| GBA Genotype | Cell Type | NCGC-607 Concentration | Treatment Duration | Fold Increase in GCase Activity (vs. Untreated) | Reference |
| N370S/L444P | GD Patient Macrophages | 4 µM | 4 days | ~1.3-fold | [3] |
| N370S/WT | GBA-PD Patient Macrophages | 4 µM | 4 days | ~1.5-fold | [3] |
Table 2: Efficacy of NCGC-607 in iPSC-Derived Dopaminergic Neurons
| GBA Genotype | Cell Type | NCGC-607 Concentration | Treatment Duration | Fold Increase in GCase Activity (vs. Untreated) | Fold Increase in GCase Protein (vs. Untreated) | Reference |
| N370S/WT | GBA-PD DA Neurons | 4 µM | 21 days | ~1.1-fold | ~1.7-fold | [3][12] |
| N370S/N370S | GD DA Neurons | 3 µM | 21 days | ~2.0-fold | Not Reported | [2] |
| IVS2+1G>T/L444P | GD DA Neurons | 3 µM | 21 days | ~40-fold | Not Reported | [2] |
Key Experimental Protocols
Protocol 1: GCase Activity Assay in Patient-Derived Cells
-
Cell Culture and Treatment: Plate patient-derived cells (e.g., fibroblasts, macrophages) in a suitable format (e.g., 96-well plate). Treat cells with the desired concentrations of NCGC-607 or vehicle control for the specified duration (e.g., 4-7 days).
-
Cell Lysis: Wash cells with PBS and lyse them in a buffer containing a non-ionic detergent (e.g., 0.1% Triton X-100 or sodium taurocholate).
-
Enzyme Reaction: Incubate the cell lysate with a fluorogenic GCase substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), in a citrate-phosphate buffer at pH 5.2-5.6.
-
Reaction Termination: Stop the reaction by adding a high pH buffer (e.g., glycine-NaOH, pH 10.7).
-
Fluorescence Measurement: Measure the fluorescence of the released 4-methylumbelliferone (4-MU) using a plate reader (Excitation: ~365 nm, Emission: ~445 nm).
-
Data Normalization: Normalize the fluorescence signal to the total protein concentration in each lysate, determined by a standard protein assay (e.g., BCA assay).
Protocol 2: Western Blot for GCase Protein Levels
-
Cell Lysis and Protein Quantification: After treatment with NCGC-607, lyse the cells and determine the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for GCase.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
References
- 1. NCGC607 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. GBA Variants and Parkinson Disease: Mechanisms and Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GBA1 Variants and Parkinson’s Disease: Paving the Way for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. Individualized screening for chaperone activity in Gaucher disease using multiple patient derived primary cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small Molecule Chaperones for the Treatment of Gaucher Disease and GBA1-Associated Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing NCGC-607 Incubation for Maximal GCase Activity
Welcome to the technical support center for the use of NCGC-607, a non-inhibitory pharmacological chaperone for glucocerebrosidase (GCase). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments for maximal GCase activity.
Frequently Asked Questions (FAQs)
Q1: What is NCGC-607 and how does it work?
NCGC-607 is a small molecule, non-inhibitory pharmacological chaperone for the lysosomal enzyme glucocerebrosidase (GCase).[1][2] Unlike inhibitory chaperones that bind to the enzyme's active site, NCGC-607 is thought to bind to an allosteric site.[3][4] This binding helps to stabilize misfolded mutant GCase, facilitating its proper folding and trafficking from the endoplasmic reticulum to the lysosome, thereby increasing the amount of active enzyme in the lysosome.[5][6]
Caption: NCGC-607 chaperones misfolded GCase in the ER for lysosomal activity.
Q2: What is the optimal incubation time for NCGC-607 to achieve maximal GCase activity?
The optimal incubation time for NCGC-607 is highly dependent on the experimental system, including the cell type, the specific GBA1 mutation, and the concentration of the compound used. There is no single universal optimal time. Published studies show a wide range of effective incubation times from 24 hours to 21 days.[5][7][8][9] It is crucial to perform a time-course experiment to determine the optimal incubation time for your specific model system.
Q3: What concentrations of NCGC-607 are typically used?
Reported concentrations of NCGC-607 generally range from 3 µM to 4 µM.[2][5][7] As with incubation time, the optimal concentration can vary between different cell types and experimental setups. A dose-response experiment is recommended to identify the most effective concentration for your system.
Troubleshooting Guide
Issue 1: No significant increase in GCase activity is observed after NCGC-607 treatment.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Incubation Time | Perform a time-course experiment. Based on existing literature, consider testing a range of time points (e.g., 24h, 48h, 72h, 6 days, 14 days, 21 days).[5][7][8] |
| Suboptimal Concentration | Perform a dose-response experiment with concentrations around the reported effective range (e.g., 1 µM, 3 µM, 5 µM, 10 µM). |
| Cell Type or Mutation Specificity | The chaperoning effect of NCGC-607 can be dependent on the specific GBA1 mutation and the cellular context.[6][7] The effect may be less pronounced in certain cell lines or for specific mutations. |
| Assay Conditions | Ensure that the GCase activity assay is performed under optimal conditions. GCase activity is typically measured at an acidic pH (around 5.9).[10] Some assays may also require the presence of a detergent like sodium taurocholate.[10] |
| Compound Stability | Ensure the stability of NCGC-607 in your culture medium over the course of long incubation periods. For extended experiments, consider replenishing the medium with fresh compound. |
Issue 2: High variability in GCase activity measurements between replicates.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Health/Density | Ensure uniform cell seeding density and monitor cell health throughout the experiment. Cell stress can affect protein expression and lysosomal function. |
| Assay Technique | Ensure thorough lysis of cells to release lysosomal GCase. Inconsistent sample preparation can lead to variability. Use a validated GCase activity assay protocol.[11] |
| Instrument Sensitivity | Use a fluorescent plate reader with appropriate filters and sensitivity for the chosen GCase substrate (e.g., 4-Methylumbelliferyl-β-D-glucopyranoside). |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for NCGC-607
This protocol provides a framework for a time-course experiment to identify the optimal incubation duration of NCGC-607 for maximizing GCase activity in a specific cell line.
Caption: A systematic workflow to determine the optimal NCGC-607 incubation time.
Materials:
-
Cell line of interest
-
NCGC-607
-
Cell culture reagents
-
GCase activity assay kit (e.g., using 4-Methylumbelliferyl-β-D-glucopyranoside substrate)
-
Lysis buffer
-
Fluorescent plate reader
Procedure:
-
Seed cells in multiple plates at a consistent density to ensure they do not become over-confluent during the longest incubation period.
-
After allowing cells to adhere (typically 24 hours), treat the cells with a predetermined concentration of NCGC-607 (e.g., 3 or 4 µM). Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a range of time points. A broad range is recommended initially (e.g., 24h, 72h, 6 days, 14 days, 21 days).
-
At each time point, harvest the cells.
-
Prepare cell lysates according to a standardized protocol.
-
Measure GCase activity in the lysates using a fluorometric assay.
-
Normalize GCase activity to the total protein concentration in each lysate.
-
Plot the normalized GCase activity against the incubation time to determine the point of maximal activity.
Quantitative Data from Published Studies
The following tables summarize the conditions and results from key studies on NCGC-607. These tables are intended to provide a starting point for designing your own experiments.
Table 1: NCGC-607 Incubation Conditions and GCase Activity in Different Cell Types
| Cell Type | GBA1 Mutation | NCGC-607 Concentration | Incubation Time | Fold Increase in GCase Activity | Reference |
| iPSC-derived Macrophages (iMacs) | N370S/N370S | 3 µM | 6 days | Significant enhancement | [5] |
| iPSC-derived Dopaminergic Neurons (iDA) | GD1, GD1-PD | 3 µM | 21 days | ~1.8 to 2-fold | [5] |
| Cultured Macrophages from GD patients | Various | 4 µM | 4 days | ~1.3-fold | [7] |
| Cultured Macrophages from GBA-PD patients | N370S | 4 µM | 4 days | ~1.5-fold | [7] |
| iPSC-derived Dopaminergic Neurons (iDA) | N370S/WT | 4 µM | 21 days | ~1.1-fold | [7][12] |
| H4 cells (HiBiT-GCase-L444P) | L444P | Not specified | 24 hours | Dose-dependent increase in protein levels | [8][9] |
Note: The fold increase in GCase activity can vary significantly depending on the baseline activity of the mutant GCase in the specific cell line.
This technical support guide should serve as a valuable resource for optimizing your experiments with NCGC-607. For further details, please refer to the cited literature.
References
- 1. NCGC607 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson’s Disease [mdpi.com]
- 4. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Chaperones for the Treatment of Gaucher Disease and GBA1-Associated Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Development of quantitative high-throughput screening assays to identify, validate, and optimize small-molecule stabilizers of misfolded β-glucocerebrosidase with therapeutic potential for Gaucher disease and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: NCGC 607 Cellular Model Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing NCGC 607 in cellular models. The information is designed to assist scientists and drug development professionals in addressing specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-inhibitory, allosteric chaperone of the enzyme glucocerebrosidase (GCase).[1] Unlike some chaperones that bind to the enzyme's active site, this compound binds to a different location, which helps to correctly fold and stabilize the GCase protein. This action increases the overall activity and protein levels of GCase within the cell.[1][2][3] The enhanced GCase function aids in the reduction of its substrates, such as glycolipids, and has been shown to decrease levels of α-synuclein, a protein implicated in Parkinson's disease.[1][3]
Q2: After treating my cells with this compound, I am not observing a significant increase in GCase activity. What are some possible reasons for this?
A2: Several factors could contribute to a lack of response in GCase activity assays. Firstly, ensure that the cell model you are using has a GCase variant that is responsive to chaperoning. Some mutations may not be amenable to correction by this mechanism. Secondly, the incubation time and concentration of this compound are critical. Studies have shown effective concentrations in the low micromolar range (e.g., 3-4 µM) with incubation times of several days (e.g., 6 to 21 days) to see significant effects on GCase activity and downstream readouts.[3][4] Finally, the specific GCase activity assay protocol being used can be a source of variability. Ensure that the assay is performed at the optimal pH for lysosomal GCase (around pH 5.4) and that appropriate controls, such as a known GCase inhibitor like conduritol B epoxide (CBE), are included to validate the assay's specificity.[5][6]
Q3: My alpha-synuclein Western blot results are inconsistent after this compound treatment. How can I improve the reliability of my measurements?
A3: Inconsistent Western blot results for alpha-synuclein can be due to several factors. Alpha-synuclein is an intrinsically disordered protein, and its aggregation state is sensitive to environmental conditions, which can pose challenges in sample preparation and analysis.[7] Ensure consistent sample handling and consider using a sequential protein extraction protocol to separate soluble and insoluble alpha-synuclein fractions.[8] For quantification, it is crucial to use a reliable loading control and to validate the specificity of your primary antibody. Additionally, the dynamic range of your detection method (e.g., ECL) should be optimized to accurately quantify changes in protein levels.
Q4: I am observing high background fluorescence in my glycolipid staining assay. What can I do to reduce this?
A4: High background in fluorescence-based glycolipid staining, for instance with NBD-ceramide, can obscure the specific signal. This is often due to an excessive concentration of the fluorescent probe or inadequate washing steps. It is important to optimize the concentration of the staining reagent and to include a "back-exchange" step with a BSA solution to help remove non-specific membrane labeling.[9] Also, be mindful of the specific cell line's lipid metabolism, as this can influence the localization of the fluorescent probe.[9]
Q5: Is there any information available on the off-target effects of this compound?
A5: Based on a comprehensive review of publicly available scientific literature, there is currently no specific experimental data, such as kinome scans or proteomic profiling, that details the off-target effects of this compound. While the on-target effects on GCase are well-documented, its broader selectivity profile has not been published.
Troubleshooting Guides
GCase Activity Assay Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low GCase Activity | Suboptimal assay pH. | Ensure the assay buffer is at the correct acidic pH (e.g., pH 5.4) for lysosomal GCase activity.[5] |
| Inactive enzyme in lysate. | Prepare fresh cell lysates and keep them on ice to prevent protein degradation. | |
| Insufficient incubation time with this compound. | Increase the duration of cell treatment with this compound, as effects can take several days to become apparent.[3] | |
| High Variability Between Replicates | Inconsistent cell lysis. | Use a consistent lysis method and ensure complete cell disruption. |
| Pipetting errors. | Use calibrated pipettes and be precise when adding reagents, especially the fluorescent substrate. | |
| No Difference Between Treated and Untreated Samples | Cell model is not responsive. | Confirm that your cellular model expresses a GCase mutant known to be responsive to pharmacological chaperones. |
| Incorrect this compound concentration. | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
Alpha-Synuclein Western Blot Troubleshooting
| Issue | Possible Cause | Recommendation |
| Weak or No Signal | Low protein expression. | Ensure sufficient protein is loaded onto the gel. |
| Inefficient antibody binding. | Optimize primary and secondary antibody concentrations and incubation times. | |
| High Background | Non-specific antibody binding. | Increase the stringency of your wash steps and use an appropriate blocking buffer. |
| High antibody concentration. | Reduce the concentration of the primary and/or secondary antibody. | |
| Inconsistent Bands | Protein degradation. | Add protease inhibitors to your lysis buffer and handle samples quickly and on ice. |
| Issues with protein aggregation. | Use fresh samples and consider different sample preparation methods to handle protein aggregates.[7] |
Quantitative Data Summary
| Parameter | Cell Model | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| GCase Activity | Gaucher Macrophages | 3 µM | 6 days | Increased GCase activity. | [3] |
| GBA-PD Macrophages (N370S) | Not Specified | Not Specified | 1.5-fold increase in GCase activity. | [2] | |
| iPSC-derived DA neurons (N370S) | 4 µM | 21 days | 1.1-fold increase in GCase activity. | [4] | |
| GCase Protein Levels | Gaucher Macrophages | 3 µM | 6 days | Elevated GCase protein levels. | [3] |
| iPSC-derived DA neurons (N370S) | Not Specified | Not Specified | 1.7-fold increase in protein levels. | [2] | |
| Glycolipid Levels | Gaucher Macrophages | 3 µM | 6 days | Reduced glucosylceramide storage. | [3] |
| GD Macrophages | Not Specified | Not Specified | 4.0-fold decrease in glycolipid concentration. | [2] | |
| α-Synuclein Levels | iPSC-derived DA neurons | 3 µM | 21 days | Decreased α-synuclein levels. | [3] |
Experimental Protocols
Protocol for GCase Activity Assay in Cell Lysates
This protocol is adapted from standard fluorometric assays for GCase activity.[5][10]
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors).
-
Homogenize the lysate using a Dounce homogenizer or by sonication.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Enzymatic Reaction:
-
Prepare the assay buffer: 0.1 M citrate-phosphate buffer, pH 5.4, containing sodium taurocholate.[5]
-
In a 96-well plate, add a standardized amount of protein lysate to each well.
-
Include control wells with lysate and a GCase inhibitor (e.g., CBE) to measure non-GCase activity.
-
Add the fluorescent substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), to each well to start the reaction.
-
Incubate the plate at 37°C for a predetermined time (e.g., 1 hour).
-
-
Measurement:
-
Stop the reaction by adding a high pH stop buffer (e.g., glycine-NaOH, pH 10.7).
-
Measure the fluorescence of the product (4-methylumbelliferone) using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 365 nm, Em: 445 nm).
-
Calculate GCase activity by subtracting the fluorescence of the inhibitor-treated wells from the untreated wells and normalizing to protein concentration and incubation time.
-
Protocol for Alpha-Synuclein Western Blot
This is a general protocol for detecting alpha-synuclein by Western blot.[8][11]
-
Protein Extraction:
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the samples to shear DNA and ensure complete lysis.
-
Centrifuge to pellet insoluble material and collect the supernatant.
-
Measure protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE using an appropriate percentage acrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against alpha-synuclein overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again extensively with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using appropriate software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound evaluation.
Caption: Troubleshooting decision tree.
References
- 1. NCGC607 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 6. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 7. Three common hurdles in studying alpha-synuclein aggregation and how to tackle them - Fluidic Sciences Ltd % [fluidic.com]
- 8. Detection of pathological alpha-synuclein aggregates in human iPSC-derived neurons and tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. In vitro GCase activity assay (total cell lysate) [protocols.io]
- 11. Western blot - alpha-synuclein [protocols.io]
Technical Support Center: Assessing NCGC 607 Cytotoxicity in Long-Term Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using NCGC 607 in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a salicylic acid derivative that functions as a small molecule chaperone for the enzyme glucocerebrosidase (GCase).[1][2][3] Its primary mechanism is to stabilize the GCase protein, facilitating its proper folding and trafficking to the lysosome.[1][2][3] This increases both the levels and activity of GCase in the lysosome, which can help reduce the accumulation of its substrates, such as glucosylceramide and glucosylsphingosine.[1] It has been shown to restore GCase protein levels in induced pluripotent stem cell-derived macrophages from Gaucher disease patients.[1][2][3]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in organic solvents like DMSO and DMF at concentrations of approximately 25 mg/mL and 30 mg/mL, respectively.[1][2] For aqueous buffers, it is sparingly soluble. It is recommended to first dissolve this compound in DMF and then dilute with the aqueous buffer of choice.[2] For example, a 1:3 solution of DMF to PBS (pH 7.2) yields a solubility of about 0.25 mg/mL.[2] Stock solutions can be stored at -20°C for several months.[1] Aqueous solutions are not recommended for storage for more than one day.[2]
Q3: At what concentration is this compound typically used in cell culture experiments?
In published studies, this compound has been shown to be effective at a concentration of 3 µM for restoring GCase protein levels and activity in iPSC-derived macrophages and dopaminergic neurons.[1][2][3] One study also evaluated the effects of 4 µM this compound for up to 21 days on GCase activity.
Q4: Is there any known cytotoxicity information for this compound?
Q5: What are the common assays to assess cytotoxicity in long-term cell culture?
Several assays can be used to assess cell viability and cytotoxicity over long periods. These include:
-
Metabolic Assays: MTT, MTS, and WST-1 assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[4]
-
ATP Assays: These luminescent assays quantify the amount of ATP in a cell population, which is a marker of metabolically active, viable cells.[4]
-
Membrane Integrity Assays: These assays, such as the LDH release assay, measure the leakage of cytoplasmic enzymes from cells with damaged membranes.
-
Apoptosis Assays: Annexin V staining and caspase activity assays can identify cells undergoing programmed cell death.
Troubleshooting Guides
Problem 1: Increased Cell Death Observed in this compound-Treated Cultures Over Time
| Possible Cause | Troubleshooting Step |
| High Concentration of this compound: The concentration of this compound may be too high for your specific cell line, leading to cumulative toxicity. | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 50 µM) over your intended experimental duration. Determine the IC50 and select a non-toxic concentration for your long-term studies. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the final concentration in the culture medium. | Run a vehicle control experiment where cells are treated with the same concentration of the solvent as in the this compound-treated wells. Ensure the final solvent concentration is well below the known toxic level for your cell line (typically <0.5% for DMSO). |
| Compound Instability: this compound may be degrading in the culture medium over time, leading to the formation of toxic byproducts. | Prepare fresh this compound working solutions for each medium change. Avoid repeated freeze-thaw cycles of the stock solution. |
| Off-Target Effects: this compound may have off-target effects that induce cell death pathways in your specific cell model. | Investigate markers of apoptosis (e.g., caspase activation, Annexin V staining) and necrosis (e.g., LDH release) to understand the mechanism of cell death. |
Problem 2: Inconsistent or High Variability in Cytotoxicity Assay Results
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. | Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating. Avoid seeding cells in the outer wells of the plate, which are prone to evaporation ("edge effect"). |
| Pipetting Errors: Inaccurate pipetting of the compound or assay reagents will introduce variability. | Use calibrated pipettes and proper pipetting techniques. For 96-well plates, consider using a multichannel pipette for consistency. |
| Interference with Assay Reagents: this compound may interfere with the chemistry of the cytotoxicity assay (e.g., reducing MTT, quenching fluorescence). | Run a cell-free control with this compound and the assay reagents to check for any direct interaction. |
| Fluctuations in Incubation Conditions: Changes in temperature or CO2 levels can affect cell health and assay performance. | Ensure the incubator is properly calibrated and maintained. Minimize the time plates are outside the incubator. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Approximate Solubility |
| DMSO | 25 mg/mL[1][2] |
| DMF | 30 mg/mL[1][2] |
| 1:3 DMF:PBS (pH 7.2) | 0.25 mg/mL[2] |
Table 2: Example Dose-Response Data for a Hypothetical Long-Term (14-day) Cytotoxicity Study
| This compound Conc. (µM) | Average Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 98.5 | 4.8 |
| 3 | 95.2 | 6.1 |
| 10 | 88.7 | 7.3 |
| 25 | 65.4 | 9.5 |
| 50 | 32.1 | 11.2 |
Note: This is example data and users should generate their own dose-response curves for their specific experimental setup.
Experimental Protocols
MTT Assay for Long-Term Cytotoxicity
This protocol is adapted for assessing cell viability after chronic exposure to a compound.
Materials:
-
Cells of interest
-
This compound
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence by the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Long-Term Incubation: Incubate the plate for the desired duration (e.g., 7, 14, or 21 days). Replace the medium with fresh compound-containing medium every 2-3 days.
-
MTT Addition: At the end of the incubation period, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Express the viability of treated cells as a percentage of the vehicle-treated control cells.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound for the desired duration
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from your culture vessel. For adherent cells, use a gentle dissociation reagent like TrypLE.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Mandatory Visualizations
Caption: Workflow for assessing long-term cytotoxicity of this compound.
Caption: Proposed mechanism of action for this compound as a GCase chaperone.
Caption: Troubleshooting logic for unexpected cytotoxicity with this compound.
References
solubility issues of NCGC 607 in aqueous solutions and buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered with the small molecule inhibitor, NCGC 607, in aqueous solutions and buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound is a hydrophobic molecule with low intrinsic aqueous solubility. At room temperature, its solubility in aqueous buffers at neutral pH is typically in the low micromolar range. Forcing the dissolution of higher concentrations can lead to precipitation or aggregation, which may impact experimental results.
Q2: Why is my this compound precipitating out of solution?
A2: Precipitation of this compound can occur for several reasons:
-
Concentration above solubility limit: The most common reason is that the concentration of this compound exceeds its solubility in the specific aqueous buffer being used.
-
pH of the buffer: The solubility of this compound can be pH-dependent. Changes in pH upon addition to your experimental system may cause it to precipitate.
-
Temperature: Solubility can be temperature-dependent. A decrease in temperature, such as moving from a heated stock solution to room temperature or 4°C, can reduce solubility.
-
Buffer components: Certain salts or other components in your buffer system may interact with this compound and decrease its solubility.
-
Solvent shock: Diluting a concentrated stock of this compound (typically in an organic solvent like DMSO) too quickly into an aqueous buffer can cause localized high concentrations that lead to precipitation.
Q3: What is the best way to prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO). A concentration of 10-20 mM in DMSO is a common starting point. Store the stock solution at -20°C or -80°C and protect it from light and moisture.
Q4: How can I improve the solubility of this compound in my aqueous experimental buffer?
A4: Several strategies can be employed to improve the aqueous solubility of this compound:
-
Use of co-solvents: Including a small percentage of an organic co-solvent, such as DMSO or ethanol, in your final aqueous solution can help maintain solubility. It is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid off-target effects on your biological system.
-
pH adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may increase its solubility. The optimal pH will depend on the pKa of the compound.
-
Use of surfactants or detergents: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically below their critical micelle concentration) to increase the apparent solubility of hydrophobic compounds.[1]
-
Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in aqueous solutions.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | "Solvent shock" due to rapid dilution. | Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring to ensure rapid mixing and avoid localized high concentrations. |
| Cloudiness or precipitate observed in the final experimental solution. | Concentration of this compound exceeds its solubility limit in the final buffer. | Decrease the final concentration of this compound. If a higher concentration is necessary, consider the solubility enhancement strategies outlined in the FAQs. |
| Final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | Ensure the final DMSO concentration is sufficient, but still within the tolerance limits of your assay (e.g., 0.1-0.5%). | |
| Incompatibility with buffer components. | Prepare this compound in a simpler buffer (e.g., PBS or HEPES) to identify if a specific component of your more complex media is causing the issue. | |
| Inconsistent or non-reproducible experimental results. | Precipitation or aggregation of this compound leading to variable effective concentrations. | Visually inspect your solutions for any signs of precipitation before each experiment. Prepare fresh dilutions from the stock solution for each experiment. |
| Degradation of this compound in aqueous solution over time. | Prepare working solutions of this compound immediately before use. Avoid storing diluted aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution vigorously until all the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Pre-warm solutions: Bring the DMSO stock solution of this compound and the aqueous buffer to room temperature.
-
Initial Dilution (Optional): If a large dilution factor is required, perform an intermediate dilution of the DMSO stock in DMSO.
-
Final Dilution: While vortexing the aqueous buffer, add the required volume of the this compound DMSO stock drop-by-drop to the buffer. This gradual addition is critical to prevent precipitation.
-
Final Mixing: Continue to vortex or stir the solution for a few minutes to ensure homogeneity.
-
Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, it should not be used.
Diagrams
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation issues.
References
Technical Support Center: NCGC607 Delivery to Dopaminergic Neurons
Welcome to the technical support center for researchers utilizing NCGC607. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental success in improving the delivery and efficacy of NCGC607 in dopaminergic neurons.
Frequently Asked Questions (FAQs)
Q1: What is NCGC607 and what is its primary mechanism of action?
NCGC607 is a small-molecule, non-inhibitory chaperone for the enzyme glucocerebrosidase (GCase). Its primary mechanism involves binding to mutant GCase, facilitating its correct folding and trafficking to the lysosome.[1] This action increases the levels and enzymatic activity of GCase within the lysosome, helping to reduce the accumulation of its substrates, such as glucosylceramide (GlcCer) and glucosylsphingosine.[2][1] In the context of dopaminergic neurons, enhancing GCase activity is also linked to a reduction in α-synuclein levels, a key protein implicated in Parkinson's disease.[2][3][4]
Q2: How does NCGC607 differ from other GCase chaperones?
Unlike some GCase chaperones that are iminosugar-based and can inhibit the enzyme's activity, NCGC607 is a non-inhibitory chaperone. This means it assists in the proper folding and transport of the GCase enzyme without blocking its active site, which is a significant advantage for therapeutic applications.[5]
Q3: What is the relevance of NCGC607 for Parkinson's Disease research?
Mutations in the GBA1 gene, which encodes for GCase, are a significant genetic risk factor for Parkinson's disease.[2] Reduced GCase activity is linked to the accumulation of α-synuclein aggregates in dopaminergic neurons.[4][6] NCGC607 has been shown to restore GCase activity and reduce α-synuclein levels in iPSC-derived dopaminergic neurons from patients with Parkinson's disease, suggesting its potential as a therapeutic strategy.[2][4]
Q4: Is there evidence that NCGC607 can cross the blood-brain barrier?
Pharmacological chaperones like NCGC607 are generally considered to have the potential to cross the blood-brain barrier, which is a critical feature for treating neuronopathic forms of Gaucher disease and neurodegenerative disorders like Parkinson's disease.[7] However, specific in vivo studies detailing the blood-brain barrier penetration of NCGC607 require further investigation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low GCase activity increase after NCGC607 treatment. | 1. Suboptimal concentration of NCGC607.2. Insufficient treatment duration.3. Cell line-specific differences in response.4. Issues with the GCase activity assay. | 1. Perform a dose-response curve to determine the optimal concentration for your specific iPSC-derived dopaminergic neuron line. A concentration of 3 μM has been shown to be effective.[8]2. Extend the treatment duration. Studies have shown effective results with treatment for 21 days.[2]3. Different GBA1 mutations may respond differently to chaperoning. Characterize the mutation in your cell line and compare your results to published data for similar mutations.[1]4. Verify the integrity of your assay reagents and protocols. Use appropriate positive and negative controls. |
| High variability in experimental replicates. | 1. Inconsistent differentiation of iPSCs into dopaminergic neurons.2. Variability in cell plating density.3. Inconsistent timing of NCGC607 treatment. | 1. Ensure a consistent and robust differentiation protocol. Use markers like TH and MAP2 to confirm the purity and maturity of the dopaminergic neuron culture.2. Maintain a consistent cell seeding density across all wells and experiments.3. Add NCGC607 at the same time point in the differentiation and culture process for all experiments. |
| No significant reduction in α-synuclein levels. | 1. Insufficient GCase activity restoration.2. The specific cell line may not exhibit elevated α-synuclein levels at baseline.3. Issues with α-synuclein detection method (e.g., Western blot, immunofluorescence). | 1. Confirm a significant increase in GCase activity before assessing α-synuclein levels.2. Ensure your patient-derived iPSC line has a documented link to parkinsonism and exhibits elevated α-synuclein.3. Optimize your antibody concentrations and incubation times. Use a positive control for α-synuclein detection. |
| Difficulty observing translocation of GCase to the lysosome. | 1. Suboptimal imaging parameters.2. Poor antibody performance.3. Insufficient NCGC607-mediated chaperoning. | 1. Optimize confocal microscopy settings for colocalization analysis.2. Validate the specificity of your GCase and lysosomal marker (e.g., LAMP2) antibodies.3. Ensure that you are using an effective concentration and duration of NCGC607 treatment to promote translocation. |
Quantitative Data Summary
Table 1: Effect of NCGC607 on GCase Activity in iPSC-Derived Dopaminergic Neurons
| Cell Line (Genotype) | Treatment | GCase Activity Increase (fold) | Reference |
| GD1 | NCGC607 (3 μM for 21 days) | ~2.0 | [2] |
| GD1-PD | NCGC607 (3 μM for 21 days) | ~1.8 | [2] |
| GD2 | NCGC607 (3 μM for 21 days) | ~40.0 | [2] |
| GBA-PD (N370S/WT) | NCGC607 | ~1.1 | [7] |
Table 2: Effect of NCGC607 on GCase Protein Levels and Substrate Concentration
| Cell Type | Treatment | GCase Protein Level Increase (fold) | Glucosylceramide Reduction | Reference |
| GD Cultured Macrophages | NCGC607 | ~1.5 | Yes (4.0-fold decrease in glycolipids) | [9] |
| GBA-PD iPSC-derived DA neurons (N370S/WT) | NCGC607 | ~1.7 | Not significant | [7] |
Experimental Protocols
Protocol 1: Treatment of iPSC-Derived Dopaminergic Neurons with NCGC607
-
Cell Culture: Differentiate human induced pluripotent stem cells (iPSCs) into dopaminergic neurons using established protocols. Culture the neurons for at least 100 days to ensure maturity.[2]
-
NCGC607 Preparation: Prepare a stock solution of NCGC607 in a suitable solvent (e.g., DMSO).
-
Treatment: Treat the mature dopaminergic neurons with the desired concentration of NCGC607 (e.g., 3 μM) for a specified duration (e.g., 21 days).[2] Include a vehicle-treated control group.
-
Medium Change: Change the culture medium with freshly prepared NCGC607 every 2-3 days.
-
Analysis: After the treatment period, harvest the cells for downstream analysis, such as GCase activity assays, Western blotting for GCase and α-synuclein, and immunofluorescence for protein localization.
Protocol 2: GCase Activity Assay
-
Cell Lysis: Lyse the treated and control cells in a suitable buffer.
-
Substrate Addition: Use a fluorogenic GCase substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).
-
Incubation: Incubate the cell lysates with the substrate at 37°C.
-
Fluorescence Measurement: Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer.
-
Data Normalization: Normalize the GCase activity to the total protein concentration in each sample.
Protocol 3: Immunofluorescence for GCase and LAMP2 Colocalization
-
Cell Fixation: Fix the treated and control neurons with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with a detergent-containing buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS).
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against GCase and a lysosomal marker (e.g., LAMP2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies.
-
Imaging: Mount the coverslips and visualize the cells using a confocal microscope. Analyze the colocalization of GCase and LAMP2 signals.
Visualizations
Caption: Mechanism of action of NCGC607 in dopaminergic neurons.
Caption: Experimental workflow for evaluating NCGC607 efficacy.
Caption: Troubleshooting logic for NCGC607 experiments.
References
- 1. Chaperoning glucocerebrosidase: a therapeutic strategy for both Gaucher disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research on Rare Gaucher Disease Helps Pinpoint Treatment for Parkinson's Disease | Trending | Labroots [labroots.com]
- 4. Researchers make advance in possible treatments for Gaucher, Parkinson's diseases [genome.gov]
- 5. NCGC607 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Molecule may impact Gaucher, Parkinson’s disease | National Institutes of Health (NIH) [stagetestdomain3.nih.gov]
- 7. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing variability in experimental results with NCGC 607
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NCGC607, a non-inhibitory chaperone of glucocerebrosidase (GCase), in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for NCGC607?
A1: NCGC607 is a small-molecule, non-inhibitory chaperone for the lysosomal enzyme glucocerebrosidase (GCase).[1][2] Its primary function is to bind to GCase, assisting in its proper folding and stabilization. This facilitates the translocation of the enzyme from the endoplasmic reticulum to the lysosome, where it can carry out its function of hydrolyzing glucosylceramide and glucosylsphingosine.[3] Unlike some other GCase chaperones, NCGC607 does not inhibit the enzyme's activity.[2][4]
Q2: In what research areas is NCGC607 typically used?
A2: NCGC607 is primarily utilized in research related to Gaucher disease and GBA1-associated Parkinson's disease.[1][5] It is used to study the effects of restoring GCase activity and reducing the accumulation of its substrates in various cell models, including patient-derived macrophages and induced pluripotent stem cell (iPSC)-derived dopaminergic neurons.[2][5]
Q3: What are the expected outcomes of treating cells with NCGC607?
A3: Treatment of cells with appropriate GCase mutations with NCGC607 is expected to lead to:
-
Increased GCase protein levels and enzymatic activity.[1][2][5]
-
Reduced intracellular levels of glucosylceramide (GlcCer) and glucosylsphingosine (GlcSph).[1][2]
-
In the context of Parkinson's disease models, a potential reduction in α-synuclein levels.[1][2]
Q4: Is NCGC607 cytotoxic?
A4: While specific cytotoxicity data for NCGC607 is not extensively reported in the provided search results, it is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line. High concentrations of any small molecule can potentially lead to off-target effects and cytotoxicity.
Troubleshooting Guide
Issue 1: No significant increase in GCase activity observed after NCGC607 treatment.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration | Perform a dose-response experiment to identify the optimal concentration of NCGC607 for your cell type. Concentrations that are too low may not be effective, while excessively high concentrations could induce cellular stress or off-target effects. |
| Incorrect Treatment Duration | Optimize the incubation time with NCGC607. Chaperone effects may require a sufficient duration to allow for protein folding, transport, and accumulation. The provided literature suggests treatment times of up to 21 days for iPSC-derived neurons.[4] |
| Cell Line Specificity | The efficacy of NCGC607 can vary between different cell lines and patient-derived cells with different GBA1 mutations. Ensure that the cell line you are using expresses a mutant form of GCase that is responsive to chaperoning. |
| Compound Stability | Ensure the proper storage and handling of the NCGC607 stock solution to prevent degradation. Prepare fresh dilutions for each experiment. |
| Assay Sensitivity | Verify the sensitivity and linear range of your GCase activity assay. Use appropriate positive and negative controls to validate the assay's performance. |
Issue 2: High variability in experimental replicates.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | Maintain consistent cell passage numbers, seeding densities, and growth conditions across all experiments. Variations in cell health and confluency can significantly impact experimental outcomes. |
| Pipetting Inaccuracies | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of NCGC607 and other reagents. |
| Solvent Effects | If using a solvent like DMSO to dissolve NCGC607, ensure that the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). Include a vehicle-only control in your experiments. |
| Edge Effects in Multi-well Plates | To minimize "edge effects" in microplates, avoid using the outer wells for experimental samples, or ensure they are filled with media to maintain a humidified environment. |
Quantitative Data Summary
The following table summarizes the reported effects of NCGC607 in various cellular models.
| Cell Type | GCase Mutation | NCGC607 Concentration | Outcome | Fold Change | Reference |
| GD Patient Macrophages | Various | Not Specified | GCase Activity Increase | ~1.3-fold | [5] |
| GCase Protein Level Increase | ~1.5-fold | [5] | |||
| Glycolipid Concentration Decrease | ~4.0-fold | [5] | |||
| GBA-PD Patient Macrophages | N370S | Not Specified | GCase Activity Increase | ~1.5-fold | [5] |
| GBA-PD iPSC-derived DA neurons | N370S | Not Specified | GCase Activity Increase | ~1.1-fold | [5] |
| GCase Protein Level Increase | ~1.7-fold | [5] | |||
| GD1 iPSC-derived DA neurons | N370S/N370S | Not Specified | GCase Activity Increase | ~2-fold | [4] |
| GD1-PD iPSC-derived DA neurons | N370S/N370S | Not Specified | GCase Activity Increase | ~1.8-fold | [4] |
| GD2 iPSC-derived DA neurons | Not Specified | Not Specified | GCase Activity Increase | ~40-fold | [4] |
Experimental Protocols
General Protocol for Treating Cultured Cells with NCGC607
This protocol provides a general framework. Specific parameters should be optimized for your experimental system.
-
Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of NCGC607 in an appropriate solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Cell Treatment:
-
For adherent cells, remove the culture medium and replace it with fresh medium containing the desired concentration of NCGC607 or vehicle control.
-
For suspension cells, add the appropriate volume of concentrated NCGC607 solution to the cell suspension.
-
-
Incubation: Incubate the cells for the desired duration, as determined by your experimental optimization.
-
Endpoint Analysis: After incubation, harvest the cells for downstream analysis, such as GCase activity assays, western blotting for GCase protein levels, or quantification of glucosylceramide and glucosylsphingosine.
Visualizations
Caption: NCGC607-mediated chaperoning of mutant GCase.
Caption: General experimental workflow for evaluating NCGC607 efficacy.
References
- 1. Small Molecule Chaperones for the Treatment of Gaucher Disease and GBA1-Associated Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chaperoning glucocerebrosidase: a therapeutic strategy for both Gaucher disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
mutation-dependent efficacy of NCGC 607 in Gaucher disease models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of NCGC607 in Gaucher disease (GD) models.
Frequently Asked Questions (FAQs)
Q1: What is NCGC607 and how does it work in the context of Gaucher disease?
NCGC607 is a non-inhibitory small molecule chaperone for the enzyme glucocerebrosidase (GCase), which is deficient in Gaucher disease.[1][2] Unlike inhibitory chaperones that bind to the active site, NCGC607 is a salicylic acid derivative that binds to an allosteric site on the GCase protein.[1][3][4][5] This binding helps to correct the misfolding of mutant GCase, promoting its proper trafficking from the endoplasmic reticulum to the lysosome, thereby increasing the amount of functional enzyme in the lysosome to break down its substrates, glucosylceramide and glucosylsphingosine.[1][6][7]
Q2: Which GBA1 mutations have been shown to be responsive to NCGC607 treatment?
NCGC607 has demonstrated efficacy in cellular models with several different GBA1 mutations. These include:
-
N370S: This is a common mutation in Type 1 Gaucher disease. Studies have shown that NCGC607 can increase GCase activity and protein levels in patient-derived cells with this mutation.[3][4][5][7]
-
L444P: This is a severe mutation often associated with neuronopathic forms of Gaucher disease. NCGC607 has been shown to be effective in increasing GCase activity in cells with this mutation.[7]
-
IVS2+1G>A: This is another severe mutation, and NCGC607 has been shown to enhance GCase activity in iPSC-derived macrophages with this genotype (in a compound heterozygous state with L444P).[7][8]
It is important to note that the efficacy of pharmacological chaperones can be mutation-dependent.[3]
Q3: What are the expected effects of NCGC607 on GCase activity and substrate levels?
Treatment with NCGC607 in responsive Gaucher disease models typically leads to:
-
Increased GCase Activity: A significant increase in the catalytic activity of the GCase enzyme.[1][3][4][5][8]
-
Increased GCase Protein Levels: An increase in the total amount of the GCase protein, likely due to stabilization and prevention of degradation.[3][4][5]
-
Reduced Substrate Accumulation: A decrease in the levels of stored glucosylceramide (GlcCer) and glucosylsphingosine (GlcSph).[1][4][5]
-
Enhanced Lysosomal Localization: Increased translocation of the mutant GCase protein to the lysosome.[1][8]
-
Reduction in α-synuclein levels: In models of Gaucher disease with parkinsonism, NCGC607 has been shown to reduce the levels of α-synuclein, a protein implicated in Parkinson's disease.[1][9]
Quantitative Data Summary
The following tables summarize the reported efficacy of NCGC607 in various Gaucher disease models.
Table 1: Efficacy of NCGC607 in iPSC-Derived Macrophages (iMacs)
| GBA1 Genotype | Cell Type | NCGC607 Concentration & Duration | Fold Increase in GCase Activity | Fold Increase in GCase Protein Levels | Reduction in Glycolipids | Reference |
| N370S/N370S (GD1) | iMacs | 3 µM for 6 days | Significant enhancement | Increased | Decreased GlcCer | [8] |
| IVS2+1G>T/L444P (GD2) | iMacs | 3 µM for 6 days | Significant enhancement | Increased | Decreased GlcCer | [7][8] |
| Various GD mutations (n=9) | Macrophages | Not specified | 1.3-fold | 1.5-fold | 4.0-fold decrease in glycolipids | [3][5] |
| N370S (GBA-PD) | Macrophages | Not specified | 1.5-fold | Not specified | Not specified | [3][4][5] |
Table 2: Efficacy of NCGC607 in iPSC-Derived Dopaminergic Neurons (iDA Neurons)
| GBA1 Genotype | Cell Type | NCGC607 Concentration & Duration | Fold Increase in GCase Activity | Fold Increase in GCase Protein Levels | Other Effects | Reference |
| GD1 | iDA neurons | 21 days | 2-fold | Improved | - | [1] |
| GD1-PD | iDA neurons | 21 days | 1.8-fold | Improved | Reduced α-synuclein | [1] |
| GD2 | iDA neurons | 21 days | 40-fold | Improved | - | [10] |
| N370S (GBA-PD) | iDA neurons | Not specified | 1.1-fold | 1.7-fold | - | [3][4][5] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the efficacy of NCGC607.
Differentiation of iPSCs into Macrophages
This protocol outlines the generation of macrophages from induced pluripotent stem cells (iPSCs).
-
Diagram of Experimental Workflow:
iPSC to Macrophage Differentiation Workflow -
Methodology: A common method involves feeder-free hematopoietic differentiation.[1] This process typically includes stages of mesodermal differentiation, hematopoietic commitment, and finally macrophage differentiation and expansion using specific growth factors.[1] A detailed, efficient protocol can deliver a continuous production of iPSC-derived macrophages (iMACs) that exhibit human macrophage markers and functional activity.[9] The protocol involves expanding iPSCs, forming embryoid bodies (EBs), and generating hematopoietic myeloid precursors, which then differentiate into mature macrophages.[9]
GCase Activity Assay
This protocol describes how to measure the enzymatic activity of GCase in cell lysates.
-
Diagram of Experimental Workflow:
GCase Activity Assay Workflow -
Methodology: A widely used method involves the hydrolysis of the fluorescent substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[8][11] The assay is performed at an acidic pH (typically around 5.2-5.4) to favor lysosomal GCase activity.[11][12][13] The reaction is stopped with an alkaline buffer, and the fluorescence of the product, 4-methylumbelliferone, is measured.[11] To ensure specificity for GCase, the inhibitor conduritol B-epoxide (CBE) can be used as a negative control.[8]
Western Blot for GCase Protein Levels
This protocol details the detection and quantification of GCase protein.
-
Methodology:
-
Protein Extraction: Lyse cells in a suitable buffer (e.g., RIPA buffer) and determine the protein concentration.[6][12]
-
SDS-PAGE: Separate proteins by size using SDS-polyacrylamide gel electrophoresis.[6]
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[6][12]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GCase.[6]
-
Secondary Antibody Incubation: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye.
-
Detection: Visualize the protein bands using an appropriate detection method (e.g., chemiluminescence or fluorescence imaging).[12]
-
Quantification: Quantify the band intensity and normalize to a loading control (e.g., β-actin).[7][12]
-
Immunofluorescence for GCase Lysosomal Localization
This protocol is for visualizing the subcellular localization of GCase.
-
Methodology:
-
Cell Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Blocking: Block non-specific binding sites.
-
Primary Antibody Incubation: Incubate with primary antibodies against GCase and a lysosomal marker (e.g., LAMP1 or LAMP2).[14]
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies with different emission spectra.[14]
-
Mounting and Imaging: Mount the coverslips and visualize the cells using a confocal microscope.[14] Colocalization of the GCase and lysosomal marker signals indicates lysosomal localization.
-
Troubleshooting Guides
Issue 1: Low or no increase in GCase activity after NCGC607 treatment.
-
Possible Cause: The specific GBA1 mutation may not be responsive to NCGC607.
-
Solution: Verify the efficacy of NCGC607 on other responsive mutations (e.g., N370S) as a positive control. The chaperone effect can be mutation-dependent.[3]
-
-
Possible Cause: Suboptimal concentration or treatment duration of NCGC607.
-
Possible Cause: Issues with the GCase activity assay.
-
Solution: Review the GCase activity assay protocol. Ensure the correct pH, substrate concentration, and incubation time are used. Include a known GCase inhibitor like CBE as a negative control.[8]
-
Issue 2: High background in the GCase activity assay.
-
Possible Cause: Activity of non-lysosomal glucocerebrosidase (GBA2).
-
Solution: Include sodium taurocholate in the assay buffer, which inhibits GBA2 and activates GBA1.[11]
-
-
Possible Cause: Autofluorescence of the cell lysate or compounds.
-
Solution: Run a parallel assay with lysate but without the fluorescent substrate to measure background fluorescence.
-
Issue 3: Inconsistent GCase protein levels in Western blots.
-
Possible Cause: Uneven protein loading.
-
Possible Cause: Inefficient protein transfer.
-
Solution: Optimize the transfer conditions (time, voltage) and ensure good contact between the gel and the membrane.
-
Issue 4: Poor colocalization of GCase with lysosomal markers in immunofluorescence.
-
Possible Cause: Ineffective primary or secondary antibodies.
-
Solution: Validate your antibodies using positive and negative controls.
-
-
Possible Cause: Suboptimal imaging parameters.
-
Solution: Adjust the settings on the confocal microscope to minimize bleed-through between channels.
-
Signaling Pathway and Experimental Logic
The following diagram illustrates the proposed mechanism of action of NCGC607 and the logical flow of experiments to evaluate its efficacy.
References
- 1. Protocol for differentiation of functional macrophages from human induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes [bio-protocol.org]
- 3. iPSC differentiation into Macrophages [protocols.io]
- 4. Frontiers | Macrophages Derived From Human Induced Pluripotent Stem Cells: The Diversity of Protocols, Future Prospects, and Outstanding Questions [frontiersin.org]
- 5. High-Yield Monocyte/Macrophage Differentiation from hiPSC [protocols.io]
- 6. Decreased glucocerebrosidase activity in Gaucher disease parallels quantitative enzyme loss due to abnormal interaction with TCP1 and c-Cbl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 9. Differentiation of Human Induced Pluripotent Stem Cell into Macrophages [bio-protocol.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. In Vitro GCase Activity Assay (Total Cell Lysate) [protocols.io]
- 12. Decreased glucocerebrosidase activity and substrate accumulation of glycosphingolipids in a novel GBA1 D409V knock-in mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Variability in GCase Activity Assays with NCGC-607
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Glucocerebrosidase (GCase) activity assays when using the pharmacological chaperone NCGC-607.
Frequently Asked Questions (FAQs)
Q1: What is NCGC-607 and how does it work?
NCGC-607 is a non-inhibitory small-molecule chaperone of the enzyme Glucocerebrosidase (GCase).[1][2] Unlike some pharmacological chaperones that inhibit the enzyme's active site, NCGC-607 binds to an allosteric site on GCase.[3] This binding helps to stabilize the correctly folded conformation of the enzyme, facilitating its trafficking from the endoplasmic reticulum to the lysosome and increasing its overall activity.[4][5] This mechanism is particularly useful for rescuing mutant forms of GCase that are prone to misfolding and degradation.[3]
Q2: What is the typical fold-increase in GCase activity observed with NCGC-607 treatment?
The observed increase in GCase activity upon NCGC-607 treatment can vary depending on the cell type, the specific GCase mutation, the concentration of NCGC-607 used, and the duration of treatment. However, published studies have reported significant increases in GCase activity. For instance, in patient-derived macrophages, a 1.3-fold increase has been observed, while in iPSC-derived dopaminergic neurons from patients with Gaucher Disease and Parkinsonism, the activity has been shown to increase by 1.8 to 2-fold.[6][7]
Q3: How should I prepare and store NCGC-607 stock solutions?
NCGC-607 is soluble in organic solvents like DMSO and DMF.[8] For cellular assays, it is common to prepare a high-concentration stock solution in DMSO. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2] Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.[2] When preparing working solutions, dilute the stock in the appropriate cell culture medium or assay buffer. Note that NCGC-607 has limited solubility in aqueous buffers.[8]
Q4: What is the recommended concentration and incubation time for NCGC-607 in cell-based assays?
The optimal concentration and incubation time for NCGC-607 should be determined empirically for each specific cell line and experimental setup. However, a common starting point is a concentration of 3 µM.[6] Incubation times can range from 6 to 21 days, depending on the experimental goals and the cell type being used.[2][6]
Troubleshooting Guide
Variability in GCase activity assays can arise from multiple sources. This guide provides a systematic approach to identifying and resolving common issues.
| Problem | Potential Cause | Recommended Solution |
| High well-to-well variability | Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette. |
| Edge effects in the microplate | Avoid using the outer wells of the plate, or fill them with a mock solution (e.g., PBS) to maintain a humidified environment.[9] | |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents to be added to multiple wells.[10] | |
| Low or no GCase activity detected | Incorrect assay buffer pH | The optimal pH for lysosomal GCase is acidic (typically around 5.4). Prepare the assay buffer fresh and verify the pH.[1] |
| Inactive enzyme | Ensure proper storage of cell lysates or recombinant enzyme on ice. Avoid repeated freeze-thaw cycles.[9] | |
| Substrate degradation | Protect the fluorescent substrate (e.g., 4-MUG) from light and prepare it fresh before each experiment.[11] | |
| High background fluorescence | Autofluorescence from compounds or media | Include a "no enzyme" control to measure background fluorescence. If using phenol red-containing media, consider switching to a phenol red-free formulation for the assay.[12] |
| Contaminated reagents | Use high-purity water and reagents for all buffers and solutions. Filter-sterilize buffers if necessary. | |
| Inconsistent results between experiments | Variation in NCGC-607 activity | Ensure consistent preparation and storage of NCGC-607 stock solutions. Aliquot to avoid multiple freeze-thaw cycles.[2] |
| Differences in cell passage number or health | Use cells within a consistent passage number range and ensure they are healthy and in the logarithmic growth phase. | |
| Instrument settings | Use the same instrument settings (e.g., excitation/emission wavelengths, gain) for all experiments.[13] |
Data Presentation
Table 1: Effect of NCGC-607 on GCase Activity in Various Cell Models
| Cell Type | GCase Mutation | NCGC-607 Concentration | Treatment Duration | Fold Increase in GCase Activity | Reference |
| Gaucher Disease Patient-derived Macrophages | N370S/L444P | 4 µM | 4 days | 1.4 | [3] |
| GBA-PD Patient-derived Macrophages | N370S/WT | 4 µM | 4 days | 1.5 | [3] |
| iPSC-derived Dopaminergic Neurons (GD1) | N370S/N370S | 3 µM | 21 days | 2.0 | [6] |
| iPSC-derived Dopaminergic Neurons (GD1-PD) | N370S/N370S | 3 µM | 21 days | 1.8 | [6] |
| iPSC-derived Dopaminergic Neurons (GBA-PD) | N370S/WT | 4 µM | 21 days | 1.1 | [7] |
Experimental Protocols
Protocol 1: GCase Activity Assay in Cell Lysates using 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)
This protocol describes a common method for measuring GCase activity in total cell lysates.[1][14]
Materials:
-
Cells treated with NCGC-607 or vehicle control
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Assay Buffer (0.1 M citrate-phosphate buffer, pH 5.4, containing a detergent like 0.25% sodium taurocholate)[1][15]
-
4-MUG Substrate Solution (5 mM in Assay Buffer, prepared fresh and protected from light)[15]
-
Stop Solution (e.g., 0.5 M glycine-NaOH, pH 10.4)
-
4-Methylumbelliferone (4-MU) standard for calibration curve
-
Black, flat-bottom 96-well plates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)[14]
Procedure:
-
Cell Lysis:
-
Wash the cells with ice-old PBS.
-
Lyse the cells in Lysis Buffer on ice for 30 minutes.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Enzymatic Reaction:
-
In a black 96-well plate, add a standardized amount of protein from each cell lysate (e.g., 10-20 µg).
-
Include a "no enzyme" control with Lysis Buffer only.
-
Add Assay Buffer to each well to a final volume of 50 µL.
-
Initiate the reaction by adding 50 µL of the 4-MUG Substrate Solution to each well.
-
Incubate the plate at 37°C for 1 hour, protected from light.[15]
-
-
Stopping the Reaction and Reading Fluorescence:
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Read the fluorescence on a plate reader at the appropriate wavelengths.
-
-
Data Analysis:
-
Prepare a standard curve using known concentrations of 4-MU.
-
Subtract the background fluorescence (from the "no enzyme" control) from all readings.
-
Calculate the amount of 4-MU produced in each sample using the standard curve.
-
Normalize the GCase activity to the protein concentration and express as pmol/µ g/hour .
-
Visualizations
Caption: GCase synthesis, folding, and trafficking pathway with the action of NCGC-607.
Caption: Experimental workflow for a GCase activity assay using a fluorescent substrate.
Caption: Troubleshooting decision tree for GCase activity assays.
References
- 1. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. protocols.io [protocols.io]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. GCase activity assay [protocols.io]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Confirming NCGC00188607 Target Engagement in Patient-Derived Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in confirming the target engagement of NCGC00188607, a hypothetical kinase inhibitor, in patient-derived cells.
Frequently Asked Questions (FAQs)
Q1: What is the first step to confirm that NCGC00188607 is engaging its intended kinase target in my patient-derived cells?
A1: The first step is to demonstrate a direct physical interaction between NCGC00188607 and its target protein within the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a widely used method for this purpose.[1][2][3][4][5][6] It assesses the thermal stability of the target protein in the presence and absence of the compound.[4][6]
Q2: My CETSA experiment did not show a significant thermal shift. What could be the reason?
A2: Several factors could contribute to a lack of a thermal shift. These include issues with the compound concentration, the heating step, or the detection method. Refer to the CETSA troubleshooting guide below for a detailed breakdown of potential issues and solutions. It is also possible that the compound does not induce a thermal shift for your specific target, even if it binds.[3] In such cases, orthogonal methods to confirm target engagement are recommended.
Q3: What are some alternative or complementary methods to CETSA for confirming target engagement?
A3: Besides CETSA, you can use several other techniques. The NanoBRET™ Target Engagement Intracellular Kinase Assay is a quantitative method to measure compound affinity in live cells.[7][8] Additionally, assessing the phosphorylation of a known downstream substrate of the target kinase via Western Blot can provide functional evidence of target engagement.[8][9] Mass spectrometry-based proteomics can also offer a global view of on- and off-target effects.[2][10]
Q4: How do I select the appropriate concentration of NCGC00188607 for my target engagement experiments?
A4: For CETSA, it is recommended to use a saturating concentration of the compound, typically 5-20 times the cellular EC50 value, to maximize the chance of observing a thermal shift.[1] For downstream signaling assays, a dose-response experiment is recommended to determine the optimal concentration that elicits a biological response without causing off-target effects or cellular toxicity.
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA) Troubleshooting
The CETSA method is a powerful tool for confirming direct target engagement.[1][3][4][5][6] However, several technical challenges can arise. This guide addresses common problems and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| No or weak thermal shift (ΔTagg) | Insufficient compound concentration. | Increase the concentration of NCGC00188607. A starting point of 10-20 µM is often recommended.[1] |
| Inadequate heating time or temperature gradient. | Optimize the heating time (typically 3-5 minutes) and ensure a sufficiently wide temperature range is tested to capture the entire melting curve.[4] | |
| Low abundance of the target protein. | Increase the amount of cell lysate loaded for Western Blot analysis. Consider using a more sensitive detection method. | |
| The compound binds to the target but does not induce a thermal shift. | Utilize an orthogonal target engagement assay such as NanoBRET™ or a downstream signaling assay.[3] | |
| High variability between replicates | Inconsistent cell lysis. | Ensure complete and consistent cell lysis across all samples. The use of a suitable lysis buffer and thorough mixing is crucial.[1] |
| Uneven heating of samples. | Use a PCR cycler with a heated lid to ensure uniform temperature distribution across all samples. | |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting of cells, compound, and lysis buffer. | |
| Irreproducible results | Cell passage number and confluency. | Use cells within a consistent and low passage number range. Ensure cells are seeded at a similar confluency for all experiments. |
| Freeze-thaw cycles of lysates. | Prepare fresh lysates for each experiment and avoid repeated freeze-thaw cycles. |
Western Blot for Downstream Signaling Troubleshooting
Analyzing the phosphorylation status of a known downstream substrate is a key functional assay to confirm target engagement of a kinase inhibitor.[8]
| Problem | Potential Cause | Recommended Solution |
| Weak or no signal for the target protein | Insufficient protein loaded. | Increase the amount of protein loaded per lane. A protein quantification assay (e.g., BCA) is essential.[11] |
| Low antibody concentration. | Optimize the primary antibody concentration by performing a titration.[11][12] | |
| Inefficient protein transfer. | Verify transfer efficiency using Ponceau S staining. For large proteins, consider a wet transfer system and optimize transfer time and buffer composition.[13] | |
| High background | Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).[12][14] |
| Primary antibody concentration too high. | Reduce the primary antibody concentration.[11][12] | |
| Inadequate washing. | Increase the number and duration of wash steps.[12] | |
| Non-specific bands | Primary antibody is not specific. | Use a different, more specific primary antibody. Validate the antibody using positive and negative controls.[12] |
| Sample degradation. | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[13][14] |
Experimental Protocols
Detailed Protocol for Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for performing a CETSA experiment in patient-derived cells followed by Western Blot detection.
Materials:
-
Patient-derived cells
-
NCGC00188607
-
DMSO (vehicle control)
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE gels, transfer apparatus, and Western Blot reagents
-
Primary antibody against the target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Culture patient-derived cells to 70-80% confluency.
-
Treat cells with the desired concentration of NCGC00188607 or DMSO (vehicle) for 1-2 hours in serum-free media.
-
-
Cell Harvesting and Lysis:
-
Wash cells with PBS and harvest by scraping or trypsinization.
-
Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Heating Step:
-
Aliquot the supernatant into PCR tubes or a 96-well PCR plate.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermocycler, followed by a 3-minute incubation at room temperature.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Sample Preparation and Western Blot:
-
Transfer the supernatant (containing the soluble protein fraction) to new tubes.
-
Determine the protein concentration of each sample.
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
Perform SDS-PAGE, transfer to a PVDF membrane, and probe with the primary antibody specific for the target protein.
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
Plot the relative band intensity against the temperature for both the NCGC00188607-treated and vehicle-treated samples to generate the melting curves.
-
Determine the aggregation temperature (Tagg) for each condition. A positive shift in Tagg for the compound-treated sample indicates target engagement.[10]
-
Visualizations
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: NCGC00188607 inhibits the target kinase, blocking substrate phosphorylation.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. sapient.bio [sapient.bio]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 13. Western blot troubleshooting guide! [jacksonimmuno.com]
- 14. blog.addgene.org [blog.addgene.org]
Validation & Comparative
A Head-to-Head Comparison: NCGC607 and Ambroxol for GCase Chaperoning Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the glucocerebrosidase (GCase) chaperoning activities of the investigational molecule NCGC607 and the repurposed drug ambroxol. This analysis is supported by experimental data on their efficacy in restoring GCase function in cellular models of Gaucher disease and Parkinson's disease.
Gaucher disease, a lysosomal storage disorder, and to some extent Parkinson's disease, are characterized by the reduced activity of the lysosomal enzyme glucocerebrosidase (GCase) due to mutations in the GBA1 gene. Pharmacological chaperones are small molecules that can bind to and stabilize misfolded GCase, facilitating its proper trafficking to the lysosome and increasing its enzymatic activity. This guide focuses on two such chaperones: NCGC607, a non-inhibitory small molecule, and ambroxol, a widely-used mucolytic agent that has been repurposed for its GCase chaperoning properties.
Quantitative Comparison of GCase Chaperoning Activity
The chaperoning efficacy of NCGC607 and ambroxol has been evaluated in various patient-derived cellular models, including induced pluripotent stem cell (iPSC)-derived macrophages (iMacs) and dopaminergic neurons (iDA neurons), as well as fibroblasts. The following tables summarize the reported fold increase in GCase activity following treatment with each compound.
NCGC607: GCase Activity Enhancement
| Cell Type | GBA1 Genotype(s) | Treatment Concentration & Duration | Fold Increase in GCase Activity | Reference |
| iPSC-derived Macrophages (iMacs) | GD1 (N370S/N370S), GD2 (IVS2+1G>T/L444P) | 3 µM for 6 days | Significantly Enhanced | [1][2] |
| Cultured Macrophages | GD patients | 4 µM for 4 days | 1.3-fold | [3][4][5] |
| Cultured Macrophages | GBA-PD (N370S/WT) | 4 µM for 4 days | 1.5-fold | [3] |
| iPSC-derived Dopaminergic Neurons (iDA neurons) | GD1 | 3 µM for 21 days | 2-fold | [1][2] |
| iPSC-derived Dopaminergic Neurons (iDA neurons) | GD1-PD | 3 µM for 21 days | 1.8-fold | [1][2] |
| iPSC-derived Dopaminergic Neurons (iDA neurons) | GD2 | 3 µM for 21 days | 40-fold | [1][2] |
| iPSC-derived Dopaminergic Neurons (iDA neurons) | GBA-PD (N370S/WT) | 4 µM for 21 days | 1.1-fold | [3][5] |
Ambroxol: GCase Activity Enhancement
| Cell Type | Disease Model | Treatment Concentration & Duration | Fold Increase in GCase Activity | Reference |
| Cultured Macrophages | Gaucher Disease (GD) | Not specified (4 days) | 3.3-fold | [6][7] |
| Cultured Macrophages | GBA-Parkinson's Disease (GBA-PD) | Not specified (4 days) | 3.5-fold | [6][7] |
| GD-1 (N370S/N370S) Lymphoblasts | Gaucher Disease (GD) | 30 µM for 5 days | ~2-fold | [8] |
| Skin Fibroblasts | Gaucher Disease (GD) | Increasing concentrations for 20 hours | 1.15 to 1.5-fold (15-50% increase) | [9] |
Mechanism of Action: A Tale of Two Chaperones
While both NCGC607 and ambroxol act as pharmacological chaperones for GCase, their mechanisms of interaction with the enzyme differ significantly.
NCGC607 is a non-inhibitory chaperone.[10] This means it binds to an allosteric site on the GCase enzyme, a location distinct from the active site where substrate breakdown occurs.[3][5] This binding helps to stabilize the misfolded enzyme, promoting its correct conformation and subsequent trafficking from the endoplasmic reticulum (ER) to the lysosome. A key advantage of this non-inhibitory mechanism is that NCGC607 does not compete with the natural substrate of GCase, glucosylceramide.[10]
Ambroxol , in contrast, is a pH-dependent, mixed-type inhibitor of GCase.[11] It binds to the GCase enzyme in the neutral pH environment of the ER, stabilizing it and preventing its degradation.[11] Upon reaching the acidic environment of the lysosome, the binding affinity of ambroxol for GCase is significantly reduced, leading to its dissociation from the enzyme.[11] This allows the now properly localized GCase to become active and metabolize its substrate. However, its inhibitory nature, even if pH-dependent, raises considerations about potential impacts on enzymatic activity.
Signaling and Experimental Workflow Diagrams
To visualize the chaperoning process and the experimental methods used to quantify its effects, the following diagrams are provided.
Caption: GCase chaperoning and trafficking pathway.
Caption: Experimental workflow for GCase activity assay.
Experimental Protocols
A common method to determine GCase activity in cell lysates is the fluorometric assay using 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) as a substrate. The following is a generalized protocol based on published methods.[12]
GCase Activity Assay Protocol
-
Cell Culture and Treatment:
-
Plate patient-derived cells (e.g., fibroblasts, iPSC-derived macrophages) at a suitable density.
-
Treat cells with the desired concentrations of NCGC607, ambroxol, or a vehicle control for the specified duration.
-
-
Cell Lysis:
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., containing 0.25 M sucrose, 10 mM HEPES).
-
-
Protein Quantification:
-
Determine the total protein concentration of the cell lysates using a standard method such as the bicinchoninic acid (BCA) assay. This is crucial for normalizing the enzyme activity.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing an acidic buffer (e.g., citrate-phosphate buffer, pH 5.4) to mimic the lysosomal environment.[13]
-
Add the fluorogenic substrate 4-MUG to the buffer.
-
Add a standardized amount of cell lysate protein to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 1 hour).[13]
-
-
Fluorescence Measurement:
-
Stop the reaction by adding a stop buffer (e.g., glycine-carbonate buffer, pH 10.7).
-
Measure the fluorescence of the released 4-methylumbelliferone (4-MU) using a fluorometer with excitation and emission wavelengths of approximately 365 nm and 445 nm, respectively.
-
-
Data Analysis:
-
Calculate the GCase activity, typically expressed as nanomoles of substrate hydrolyzed per hour per milligram of protein.
-
Compare the GCase activity in the chaperone-treated cells to that in the vehicle-treated control cells to determine the fold increase.
-
Conclusion
Both NCGC607 and ambroxol have demonstrated the ability to increase GCase activity in various cellular models of Gaucher disease and GBA-associated Parkinson's disease. NCGC607, with its non-inhibitory mechanism, presents a potentially advantageous profile by avoiding direct competition with the enzyme's natural substrate. Ambroxol, a repurposed drug, benefits from a long history of clinical use and established safety profile.
The choice between these and other GCase chaperones in a therapeutic context will depend on a multitude of factors, including their efficacy across different GBA1 mutations, their pharmacokinetic and pharmacodynamic properties, and their long-term safety and tolerability. The data presented in this guide provides a foundation for researchers to compare these two prominent GCase chaperones and to inform the design of future studies in the development of novel therapies for Gaucher disease and related neurodegenerative disorders.
References
- 1. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ambroxol increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NCGC607 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
A Comparative Guide to NCGC607 and Other Non-Inhibitory Chaperones for Glucocerebrosidase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the non-inhibitory chaperone NCGC607 with other pharmacological chaperones for the lysosomal enzyme glucocerebrosidase (GCase). Mutations in the GBA1 gene, which encodes GCase, lead to Gaucher disease and are a significant risk factor for Parkinson's disease.[1][2] Pharmacological chaperones are small molecules that can rescue mutant GCase, facilitating its proper folding and transport to the lysosome, thereby increasing its enzymatic activity.[3][4][5] This guide focuses on non-inhibitory chaperones, which offer a therapeutic advantage by avoiding competition with the enzyme's natural substrate.[6][7]
Efficacy of NCGC607 and Comparative Chaperones
NCGC607 is a non-inhibitory small molecule chaperone that has demonstrated the ability to restore GCase activity and reduce the accumulation of its substrate, glucosylceramide, in patient-derived cells.[8][9][10] Unlike inhibitory chaperones such as isofagomine, NCGC607 does not bind to the active site of the enzyme.[9][11] This characteristic is advantageous as it circumvents the potential for competitive inhibition of the enzyme's function in the lysosome.[6][7]
Quantitative Data Summary
The following tables summarize the quantitative efficacy of NCGC607 and other relevant pharmacological chaperones based on published experimental data.
Table 1: Efficacy of NCGC607 in Patient-Derived Cells
| Cell Type | Patient Genotype | Treatment | GCase Activity Increase (fold) | GCase Protein Level Increase (fold) | Glucosylceramide Reduction | Reference |
| iPSC-derived Dopaminergic Neurons (iDA) | GD1 (N370S/N370S) | 3 µM NCGC607 for 21 days | 2.0 | - | Yes | [9] |
| iPSC-derived Dopaminergic Neurons (iDA) | GD1-PD (N370S/N370S) | 3 µM NCGC607 for 21 days | 1.8 | - | Yes | [9] |
| iPSC-derived Dopaminergic Neurons (iDA) | GD2 (IVS2+1G>T/L444P) | 3 µM NCGC607 for 21 days | 40 | - | Yes | [9] |
| Cultured Macrophages | GD | 4 µM NCGC607 for 4 days | 1.3 | 1.5 | 4.0-fold reduction in HexSph | [2][12] |
| iPSC-derived Dopaminergic Neurons (iDA) | GBA-PD (N370S/WT) | 4 µM NCGC607 for 21 days | 1.1 | 1.7 | - | [2][12][13] |
Table 2: Comparative Efficacy of Other Pharmacological Chaperones
| Chaperone | Type | Cell Type | Patient Genotype | Treatment | GCase Activity Increase (fold) | Reference |
| Ambroxol | Mixed-type | Cultured Macrophages | GD | - | 3.3 | [3] |
| Ambroxol | Mixed-type | Cultured Macrophages | GBA-PD | - | 3.5 | [3] |
| Isofagomine (IFG) | Inhibitory | Fibroblasts | N370S/N370S | 10 µM | 1.6 | [8] |
| Isofagomine (IFG) | Inhibitory | Lymphoblastoid cells | L444P/L444P | - | ~3.5 | [14] |
| Isofagomine (IFG) | Inhibitory | Fibroblasts | L444P/L444P | - | ~1.3 | [14] |
| Compound 45 | Inhibitory | Fibroblasts | N370S/N370S | 10 µM | 2.0 | [8] |
| NCGC758 | Non-inhibitory | Macrophages | GD | - | Yes | [6][15] |
Note: Direct head-to-head quantitative comparisons of NCGC607 with other non-inhibitory chaperones in the same experimental setup are limited in the currently available literature. The data presented is compiled from various studies.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of non-inhibitory chaperones and a general workflow for evaluating their efficacy.
Caption: Mechanism of action for non-inhibitory GCase chaperones.
Caption: General experimental workflow for chaperone efficacy testing.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of NCGC607 and other pharmacological chaperones.
Cell Culture and Differentiation of Patient-Derived Cells
-
Source: Induced pluripotent stem cells (iPSCs) are generated from patient fibroblasts.[11]
-
Differentiation to Macrophages (iMacs):
-
iPSCs are used to form embryoid bodies (EBs).
-
EBs are cultured in media supplemented with macrophage colony-stimulating factor (M-CSF) and other cytokines to induce differentiation into monocytes.
-
Monocytes are then matured into macrophages.[11]
-
-
Differentiation to Dopaminergic Neurons (iDA):
-
iPSCs are differentiated into neural progenitor cells.
-
Neural progenitor cells are then patterned towards a midbrain dopaminergic fate using a combination of growth factors and small molecules, including Sonic hedgehog (SHH) and Fibroblast growth factor 8 (FGF8).[11]
-
Chaperone Treatment
-
Patient-derived cells (iMacs or iDA neurons) are incubated with the pharmacological chaperone (e.g., NCGC607 at concentrations ranging from 3-4 µM) for a specified duration (e.g., 4 to 21 days).[2][11][12] Control cells are treated with a vehicle (e.g., DMSO).
GCase Activity Assay
-
Principle: This assay measures the enzymatic activity of GCase using a fluorogenic substrate.
-
Procedure:
-
Cells are lysed to release intracellular proteins.
-
The cell lysate is incubated with the artificial substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).
-
Active GCase cleaves 4-MUG to produce the fluorescent product 4-methylumbelliferone (4-MU).
-
The fluorescence is measured using a plate reader (excitation ~365 nm, emission ~445 nm).
-
The GCase activity is often normalized to the total protein concentration in the lysate.[11]
-
Western Blot for GCase Protein Levels
-
Principle: This technique is used to detect and quantify the amount of GCase protein.
-
Procedure:
-
Proteins from cell lysates are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is incubated with a primary antibody specific for GCase.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.
-
A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).
-
The signal is captured and quantified, often normalized to a loading control protein like β-actin.[11][12]
-
Substrate Quantification (Glucosylceramide and Glucosylsphingosine)
-
Principle: Mass spectrometry is used to accurately measure the levels of GCase substrates.
-
Procedure:
Immunofluorescence for Lysosomal Localization
-
Principle: This imaging technique is used to visualize the subcellular localization of GCase.
-
Procedure:
-
Cells are fixed and permeabilized.
-
Cells are incubated with a primary antibody against GCase and another primary antibody against a lysosomal marker protein (e.g., LAMP1 or LAMP2).
-
Fluorescently labeled secondary antibodies that bind to the respective primary antibodies are added.
-
The cells are imaged using a confocal microscope to determine the co-localization of GCase with the lysosomal marker, indicating its successful transport to the lysosome.[11]
-
Conclusion
NCGC607 stands out as a promising non-inhibitory chaperone for GCase, demonstrating significant efficacy in restoring enzyme activity and reducing substrate accumulation in various patient-derived cellular models, including those from neuronopathic forms of Gaucher disease and Parkinson's disease.[9][16] Its non-inhibitory nature presents a key advantage over traditional inhibitory chaperones. While direct comparative quantitative data with other non-inhibitory chaperones is still emerging, the available evidence suggests that NCGC607 is a potent and specific modulator of mutant GCase. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery, SAR, and Biological Evaluation of Non-inhibitory Chaperones of Glucocerebrosidase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Small Molecule Chaperones for the Treatment of Gaucher Disease and GBA1-Associated Parkinson Disease [frontiersin.org]
- 7. Progress and potential of non-inhibitory small molecule chaperones for the treatment of Gaucher disease and its potential implications for Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. jneurosci.org [jneurosci.org]
- 10. NCGC607 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chaperoning glucocerebrosidase: a therapeutic strategy for both Gaucher disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Researchers make advance in possible treatments for Gaucher, Parkinson's diseases [genome.gov]
A Structural Showdown: Unveiling the Binding Mechanisms of NCGC607 and Ambroxol to Glucocerebrosidase
A Comparative Guide for Researchers in Drug Discovery and Development
The lysosomal enzyme glucocerebrosidase (GCase) is a critical focus in the development of therapeutics for Gaucher disease and Parkinson's disease. Small molecule chaperones that enhance GCase activity, such as NCGC607 and ambroxol, represent a promising therapeutic strategy. Understanding the structural basis of their interaction with GCase is paramount for designing more potent and specific drug candidates. This guide provides a detailed structural comparison of the binding of NCGC607 and ambroxol to GCase, supported by experimental data and methodologies.
At a Glance: NCGC607 vs. Ambroxol Binding to GCase
| Feature | NCGC607 | Ambroxol |
| Binding Site | Allosteric (non-active site)[1][2][3][4] | Near the active site[5][6][7] |
| Mechanism of Action | Non-inhibitory chaperone[4] | pH-dependent, mixed-type inhibitor/chaperone[5][8] |
| Binding Evidence | Molecular Docking & Molecular Dynamics Simulations[1][2][3] | Hydrogen/Deuterium Exchange Mass Spectrometry, Molecular Docking[5][7] |
Quantitative Binding Data
The following tables summarize the available quantitative data on the binding of NCGC607 and ambroxol to GCase.
NCGC607 Binding Free Energy
Data obtained from molecular dynamics simulations.[1]
| Allosteric Binding Site | Amino Acid Residues Involved | Binding Free Energy (kcal/mol) |
| BS1 | F128, L174, V178, F216, G337, V338, N339, E340, P341, Y344, F347, L367, S370, W374 | -53.7 ± 4.0 |
| BS2 | W179, Y212, F213, F216, V217 | -47.3 ± 3.8 |
| BS3 | R74, W78, D82, H83 | -44.2 ± 5.2 |
| BS4 | I46, L49, P51, V52, L53, F56, I87 | -42.8 ± 3.9 |
| BS5 | R463, D466, Y467, R469, Q470 | -40.6 ± 4.5 |
| BS6 | G189, T190, A191, V192, D193, K194, E195 | -38.9 ± 3.9 |
Ambroxol Inhibition and Binding Constants
Data obtained from enzymatic assays.
| pH | IC50 (µM) | Ki (µM) | Inhibition Type |
| 6.7 | 3.7 ± 0.5 (at 0.8 mM substrate) | Not Reported | Mixed |
| 5.6 | 31 ± 3 | Not Reported | Mixed |
| 4.7 | 810 - 950 | Not Reported | Very weak/undetectable |
| 7.0 | Not Reported | ~4x higher than at pH 5.6 | Mixed |
Structural Insights into Binding
While crystal structures of GCase in complex with either NCGC607 or ambroxol are not publicly available, molecular modeling and experimental data provide valuable insights into their distinct binding modes.
NCGC607: An Allosteric Modulator
NCGC607 is a non-inhibitory chaperone, meaning it enhances GCase function without blocking its active site.[4] Molecular docking and dynamics simulations, based on the GCase structure (PDB ID: 2NT1), have identified six potential allosteric binding sites on the enzyme's surface.[1][9] The most energetically favorable site, BS1, is located near the N370S mutation site and is believed to stabilize a key loop (Loop 6) that influences the enzyme's catalytic activity.[2]
Ambroxol: A pH-Sensitive Active Site Chaperone
Ambroxol acts as a chaperone at the neutral pH of the endoplasmic reticulum, facilitating the correct folding and trafficking of GCase.[5][8][10] Its binding is significantly reduced at the acidic pH of the lysosome, allowing the enzyme to become active.[5][8][10] Hydrogen/deuterium exchange mass spectrometry has revealed that ambroxol binding stabilizes specific regions near the active site, namely amino acid segments 243–249, 310–312, and 386–400.[5] Molecular docking studies, using the GCase structure (PDB ID: 2NSX), suggest that ambroxol interacts with both active and non-active site residues, consistent with its characterization as a mixed-type inhibitor.[5][11][12]
Experimental Methodologies
The following sections detail the key experimental protocols used to elucidate the binding characteristics of NCGC607 and ambroxol to GCase.
Molecular Docking and Dynamics Simulations (for NCGC607 and Ambroxol)
This computational approach is used to predict the binding pose and affinity of a small molecule to a protein.
Protocol:
-
Protein Preparation: The three-dimensional crystal structure of GCase (e.g., from PDB entries 2NT1 or 2NSX) is obtained.[1][9][11][12] Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein structure is energy-minimized to relieve any steric clashes.
-
Ligand Preparation: The 2D structure of the chaperone (NCGC607 or ambroxol) is converted into a 3D conformation. The ligand's geometry is optimized, and partial charges are assigned.
-
Molecular Docking: A docking program is used to systematically search for the optimal binding orientation of the ligand within a defined binding site on the protein. For NCGC607, this involved searching for allosteric sites on the entire protein surface.[1] For ambroxol, the search was focused around the active site.[5] The program scores different poses based on a scoring function that estimates the binding affinity.
-
Molecular Dynamics (MD) Simulations: The most promising protein-ligand complexes identified through docking are subjected to MD simulations. These simulations model the movement of atoms over time, providing insights into the stability of the binding pose and the dynamics of the protein-ligand interactions.
-
Binding Free Energy Calculation: The binding free energy is calculated from the MD simulation trajectories to provide a more accurate estimation of the binding affinity.[1]
Hydrogen/Deuterium Exchange Mass Spectrometry (for Ambroxol)
This technique probes the solvent accessibility of the protein's backbone amide hydrogens, which can change upon ligand binding.
Protocol:
-
Deuterium Labeling: The GCase enzyme is incubated in a deuterated buffer (D₂O) for various time points, both in the presence and absence of ambroxol. This allows the solvent-exposed amide hydrogens to exchange with deuterium.
-
Quenching: The exchange reaction is stopped (quenched) by rapidly lowering the pH and temperature.
-
Proteolysis: The protein is digested into smaller peptides by an acid-stable protease, such as pepsin.
-
LC-MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by a mass spectrometer (MS). The mass of each peptide is measured to determine the extent of deuterium incorporation.
-
Data Analysis: By comparing the deuterium uptake of peptides from GCase with and without ambroxol, regions of the protein that are protected from exchange upon ligand binding can be identified. These protected regions correspond to the binding site or areas that undergo a conformational change upon binding.[5]
Visualizing the Interactions
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed binding sites and the experimental workflow for their identification.
Caption: Proposed binding sites of ambroxol and NCGC607 on GCase.
Caption: Workflow for identifying chaperone binding to GCase.
Conclusion
NCGC607 and ambroxol, while both acting as pharmacological chaperones for GCase, exhibit distinct structural binding mechanisms. NCGC607 functions as a non-inhibitory, allosteric modulator, binding to sites remote from the active site to enhance enzyme function. In contrast, ambroxol interacts with residues near the active site in a pH-dependent manner, acting as a mixed-type inhibitor at neutral pH to facilitate proper folding and trafficking, and releasing the enzyme in the acidic environment of the lysosome to allow for its catalytic activity. This detailed comparison provides a foundation for the rational design of next-generation GCase chaperones with improved efficacy and specificity for the treatment of Gaucher disease and GBA-associated Parkinson's disease.
References
- 1. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NCGC607 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 11. rcsb.org [rcsb.org]
- 12. 2NSX: Structure of acid-beta-glucosidase with pharmacological chaperone provides insight into Gaucher disease [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pharmacological Chaperones for Glucocerebrosidase: NCGC607, Ambroxol, and Isofagomine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of NCGC607, a non-inhibitory pharmacological chaperone, with other notable chaperones, ambroxol and isofagomine, for the lysosomal enzyme glucocerebrosidase (GCase). Mutations in the GBA1 gene, which encodes GCase, lead to Gaucher disease (GD) and are a significant genetic risk factor for Parkinson's disease (PD). Pharmacological chaperones are small molecules designed to rescue the function of mutant GCase by promoting its proper folding and trafficking to the lysosome.
Performance Comparison of GCase Chaperones
The following tables summarize the quantitative effects of NCGC607, ambroxol, and isofagomine on GCase activity and protein levels in various cellular models of Gaucher disease and Parkinson's disease. The data is compiled from multiple studies and presented to facilitate a comparative assessment.
| Pharmacological Chaperone | Cell Model | Fold Increase in GCase Activity | Fold Increase in GCase Protein Levels | Citation |
| NCGC607 | Gaucher Disease (GD) patient-derived macrophages | 1.3 | 1.5 | [1] |
| iPSC-derived dopaminergic neurons (GD1) | 2.0 | - | [2][3] | |
| iPSC-derived dopaminergic neurons (GD1-PD) | 1.8 | - | [2] | |
| iPSC-derived dopaminergic neurons (GBA-PD, N370S) | 1.1 | 1.7 | [1] | |
| Ambroxol | GD patient-derived fibroblasts (N370S/N370S) | ~2.0 | Significant increase | [4] |
| Fibroblasts (N370S/wt) | 2.06 (206%) | Increased | [5] | |
| Fibroblasts (L444P/wt) | 1.99 (199%) | Increased | [5] | |
| GD patient-derived macrophages | ~3.5 | - | [6] | |
| Isofagomine | GD patient-derived lymphoblastoid cell lines (L444P) | 3.5 | Increased | [7] |
| GD patient-derived fibroblasts (L444P) | 1.3 | Increased | [7] | |
| Fibroblasts (N370S) | - | 1.4 | [8] | |
| Fibroblasts (L444P) | - | 3.0 | [8] |
Note: The data presented is sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Signaling Pathway and Mechanism of Action
Mutations in the GBA1 gene can lead to misfolding of the GCase enzyme in the endoplasmic reticulum (ER), triggering the unfolded protein response (UPR) and subsequent degradation by the proteasome. This results in reduced levels of functional GCase in the lysosome, leading to the accumulation of its substrate, glucosylceramide (GlcCer), and in the context of Parkinson's disease, contributing to the aggregation of α-synuclein. Pharmacological chaperones bind to the misfolded GCase in the ER, stabilizing its conformation and facilitating its transport to the lysosome, thereby restoring its enzymatic activity. NCGC607 is a non-inhibitory chaperone, meaning it does not block the enzyme's active site.[9][10][11]
Caption: Glucocerebrosidase (GCase) synthesis, trafficking, and the mechanism of pharmacological chaperones.
Experimental Workflows
The following diagram illustrates a typical workflow for evaluating the efficacy of pharmacological chaperones in patient-derived cellular models.
Caption: Experimental workflow for testing pharmacological chaperones in iPSC-derived cellular models.
Experimental Protocols
Cell Culture and Differentiation of iPSC-derived Dopaminergic Neurons
Induced pluripotent stem cells (iPSCs) are generated from patient-derived fibroblasts.[12][13] These iPSCs are then differentiated into dopaminergic neurons using established protocols, often involving a multi-step process with specific growth factors and small molecules to guide differentiation.[12][14][15]
Pharmacological Chaperone Treatment
Differentiated cells (e.g., dopaminergic neurons or macrophages) are treated with the pharmacological chaperone of interest (e.g., NCGC607, ambroxol, or isofagomine) at various concentrations for a specified period (e.g., 3-21 days).[2][3] A vehicle control (e.g., DMSO) is run in parallel.
GCase Activity Assay
Cell lysates are prepared, and GCase activity is measured using a fluorogenic substrate, typically 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[16][17] The assay is performed at an acidic pH (e.g., pH 5.4) to specifically measure lysosomal GCase activity.[16][18][19] The fluorescence of the cleaved product is measured, and the activity is normalized to the total protein concentration.
Western Blotting for GCase Protein Levels
Total protein is extracted from the cells, separated by SDS-PAGE, and transferred to a membrane. The membrane is then incubated with a primary antibody specific for GCase, followed by a secondary antibody conjugated to a detectable marker (e.g., HRP).[20][21][22] The resulting bands are visualized and quantified, with a loading control (e.g., β-actin or GAPDH) used for normalization.
Glycolipid Analysis
To assess the functional consequence of increased GCase activity, levels of its substrate, glucosylceramide (GlcCer), can be measured. This is typically done using techniques like liquid chromatography-mass spectrometry (LC-MS).[1][4] A reduction in GlcCer levels indicates successful restoration of GCase function.
References
- 1. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of Glucocerebrosidase Dysfunction in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NCGC607 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. jneurosci.org [jneurosci.org]
- 13. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimized protocol for the generation of functional human induced-pluripotent-stem-cell-derived dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation and Co‐Culture of iPSC‐Derived Dopaminergic Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ambroxol effects in glucocerebrosidase and α‐synuclein transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 19. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 20. Decreased glucocerebrosidase activity in Gaucher disease parallels quantitative enzyme loss due to abnormal interaction with TCP1 and c-Cbl - PMC [pmc.ncbi.nlm.nih.gov]
- 21. portlandpress.com [portlandpress.com]
- 22. 7tmantibodies.com [7tmantibodies.com]
Assessing the Synergistic Potential of NCGC00188607 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies has revolutionized oncology, offering the potential for more precise and effective treatments. NCGC00188607 is a potent and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers. While monotherapy with targeted agents can be effective, combination therapies hold the promise of enhanced efficacy, reduced toxicity, and the potential to overcome drug resistance. This guide provides a framework for assessing the synergistic effects of NCGC00188607 with other established anti-cancer compounds, using a hypothetical combination with the widely used chemotherapeutic agent, paclitaxel, as an illustrative example.
The Rationale for Combination Therapy
The Wnt/β-catenin pathway plays a crucial role in cell proliferation, differentiation, and survival.[1][2] Its aberrant activation is a hallmark of many cancers, making it an attractive therapeutic target.[1][3] NCGC00188607 effectively inhibits this pathway by preventing the interaction between β-catenin and its transcriptional co-activators. Paclitaxel, a taxane-based chemotherapeutic, disrupts microtubule function, leading to mitotic arrest and apoptosis. By targeting two distinct and critical cellular processes, the combination of NCGC00188607 and paclitaxel could potentially lead to a synergistic anti-tumor effect, where the combined effect is greater than the sum of the individual effects.
Hypothetical Experimental Workflow for Synergy Assessment
A systematic approach is essential to robustly evaluate the synergistic potential of a drug combination. The following workflow outlines the key steps for assessing the interaction between NCGC00188607 and paclitaxel.
Caption: A stepwise workflow for evaluating the synergistic effects of NCGC00188607 and paclitaxel.
Data Presentation: Hypothetical Synergy Data
The following table summarizes hypothetical quantitative data from an in vitro synergy experiment using a colorectal cancer (CRC) cell line with an APC mutation, making it sensitive to Wnt pathway inhibition. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Treatment Group | Concentration (nM) | Fractional Effect (Fa) | Combination Index (CI) | Synergy Assessment |
| NCGC00188607 | 50 | 0.25 | - | - |
| 100 | 0.45 | - | - | |
| 200 | 0.65 | - | - | |
| Paclitaxel | 5 | 0.20 | - | - |
| 10 | 0.35 | - | - | |
| 20 | 0.55 | - | - | |
| NCGC00188607 + Paclitaxel | 50 + 5 | 0.60 | 0.75 | Synergy |
| 100 + 10 | 0.85 | 0.50 | Strong Synergy | |
| 200 + 20 | 0.95 | 0.35 | Very Strong Synergy |
Experimental Protocols
1. Cell Culture and Reagents:
-
Cell Line: HCT-116 (human colorectal carcinoma, APC wild-type but activating β-catenin mutation) or SW480 (human colorectal carcinoma, APC mutant).
-
Culture Medium: McCoy's 5A Medium (for HCT-116) or Leibovitz's L-15 Medium (for SW480) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Compounds: NCGC00188607 (dissolved in DMSO), Paclitaxel (dissolved in DMSO).
2. Cell Viability Assay (MTT):
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat cells with varying concentrations of NCGC00188607, paclitaxel, or their combination for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
3. Synergy Analysis (Chou-Talalay Method):
-
Determine the dose-response curves for each drug individually to establish the IC50 values.
-
Treat cells with combinations of NCGC00188607 and paclitaxel at a constant ratio based on their IC50 values.
-
Use the cell viability data to calculate the Combination Index (CI) using CompuSyn software or a similar program. The CI value provides a quantitative measure of the interaction between the two drugs.
Signaling Pathway Visualization
Understanding the underlying mechanisms of synergy requires visualizing the targeted signaling pathways.
Caption: The canonical Wnt/β-catenin pathway and the inhibitory action of NCGC00188607.
By systematically evaluating the synergistic potential of NCGC00188607 with other anti-cancer agents, researchers can identify promising combination therapies for further preclinical and clinical development. The methodologies and frameworks presented in this guide offer a robust starting point for these critical investigations.
References
- 1. Synergistic effect of antiangiogenic nanotherapy combined with methotrexate in the treatment of experimental inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cisplatin-based combination therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paclitaxel-containing combination chemotherapy for metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of NCGC 607: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and procedural steps for the responsible disposal of NCGC 607, a salicylic acid derivative and small molecule glucocerebrosidase (GCase) chaperone used in neurodegenerative disease research.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, it is crucial to adhere to standard laboratory safety protocols. Personal Protective Equipment (PPE) is mandatory to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side shields | Protects against splashes and airborne particles.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact with the compound.[3][5] |
| Body Protection | Fastened laboratory coat | Shields skin and clothing from contamination.[5] |
| Respiratory Protection | Dust mask or respirator (if handling powder) | Avoids inhalation of fine particles.[3] |
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or vapors.[3][6] In case of accidental contact, flush the affected skin or eyes with water for at least 15 minutes and seek medical attention if irritation persists.[7]
Disposal Protocol for this compound
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Treat all solid this compound waste and any contaminated materials (e.g., pipette tips, gloves, empty containers) as hazardous chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8]
-
-
Waste Collection and Containment:
-
Labeling:
-
Clearly label the hazardous waste container with the full chemical name ("this compound"), the approximate quantity, and the date of accumulation.
-
Include any known hazard symbols as required by your institution.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[6]
-
This area should be secure and away from general laboratory traffic.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and handover.
-
Important Considerations:
-
Do not dispose of this compound down the drain. [9][10] As an iodinated organic compound, it can be harmful to aquatic life.[6][10]
-
Consult your institution's EHS department. They are the primary resource for specific guidance on chemical waste disposal at your facility.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the disposal of this compound waste.
By adhering to these guidelines, researchers can ensure the safe handling and disposal of this compound, contributing to a secure and environmentally responsible laboratory environment. Always prioritize safety and consult with your institution's EHS professionals for guidance tailored to your specific facilities and local regulations.
References
- 1. caymanchem.com [caymanchem.com]
- 2. NCGC607 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. laballey.com [laballey.com]
- 4. carlroth.com [carlroth.com]
- 5. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 6. benchchem.com [benchchem.com]
- 7. chempoint.com [chempoint.com]
- 8. laballey.com [laballey.com]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. Reddit - The heart of the internet [reddit.com]
Personal protective equipment for handling NCGC 607
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of the novel research compound NCGC 607.
This document provides crucial safety and logistical information for the handling of this compound (CAS 1462267-07-7), a small-molecule noninhibitory chaperone of glucocerebrosidase. Given its status as a research chemical, a complete hazard profile is not yet publicly available. Therefore, it is imperative to treat this compound as potentially hazardous and to adhere to strict laboratory safety protocols.
Immediate Safety Recommendations
All personnel must review and understand this guide and the available Safety Data Sheet (SDS) information before handling this compound. The compound is supplied as a crystalline solid and should be handled with caution in a controlled laboratory environment.[1]
Personal Protective Equipment (PPE)
A comprehensive assessment of laboratory hazards should be conducted to ensure the appropriate level of protection. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles or a face shield must be worn to protect against splashes and airborne particles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.
-
Body Protection: A laboratory coat is essential to prevent skin contamination. For procedures with a higher risk of exposure, additional protective clothing may be necessary.
-
Respiratory Protection: While not explicitly mandated by available information, a respirator may be required depending on the specifics of the experimental procedure and the potential for aerosolization. Consult your institution's environmental health and safety department for guidance.
Operational and Disposal Plans
Adherence to these procedural steps is critical for ensuring personnel safety and minimizing environmental contamination.
Handling and Storage
This compound is a crystalline solid and should be stored at -20°C for long-term stability.[1] All handling of the solid compound should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Experimental Protocols:
When preparing solutions, this compound is soluble in organic solvents such as DMSO and dimethylformamide (DMF).[1] It is sparingly soluble in aqueous buffers.[1] To prepare an aqueous solution, first dissolve the compound in DMF and then dilute with the aqueous buffer of choice.[1] Aqueous solutions are not recommended for storage for more than one day.[1]
Disposal Plan
All waste containing this compound, including unused compound, contaminated consumables (e.g., pipette tips, gloves), and solutions, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Property | Value | Source |
| CAS Number | 1462267-07-7 | [1] |
| Molecular Formula | C₂₄H₂₂IN₃O₄ | [1] |
| Molecular Weight | 543.4 g/mol | [1] |
| Physical Form | Crystalline solid | [1] |
| Purity | ≥98% | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥4 years at -20°C | [1] |
| Solubility in DMSO | ~25 mg/mL | [1] |
| Solubility in DMF | ~30 mg/mL | [1] |
| Solubility in 1:3 DMF:PBS (pH 7.2) | ~0.25 mg/mL | [1] |
Visual Workflow for Safe Handling
The following diagram outlines the essential workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
